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Bicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B13168544
M. Wt: 107.15 g/mol
InChI Key: JAGDXBZJJJJUJW-UHFFFAOYSA-N
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Description

Structural Framework and Unique Features of the Bicyclo[3.1.0]hexane Skeleton

Bicyclic Architecture and Fused Cyclopropane (B1198618) Rings

The bicyclo[3.1.0]hexane framework consists of a five-membered cyclopentane (B165970) ring fused to a three-membered cyclopropane ring. masterorganicchemistry.comcymitquimica.com In this fused ring system, the two rings share two adjacent carbon atoms, known as bridgehead carbons. masterorganicchemistry.comslideshare.net This arrangement results in a rigid, three-dimensional structure. X-ray diffraction studies and computational analyses have shown that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation, which is energetically more favorable than the chair or twist conformations. rsc.orgacs.orgacs.org The fusion of the cyclopropane ring significantly flattens the five-membered ring compared to a simple cyclopentane molecule. rsc.org

Inherent Ring Strain and its Implications for Molecular Design

A defining feature of the bicyclo[3.1.0]hexane skeleton is its significant ring strain, primarily due to the presence of the highly strained cyclopropane ring. rsc.orgnih.gov This inherent strain makes the molecule a valuable synthetic intermediate, as the strained bonds can be selectively cleaved under certain reaction conditions, allowing for the construction of more complex molecular architectures. rsc.orgnih.govbeilstein-journals.org The rigidity and defined conformational preference of the scaffold are also advantageous in molecular design, particularly in medicinal chemistry, where it can be used to create conformationally restricted analogues of biologically active molecules to enhance potency and selectivity for specific protein targets. mdpi.com

The Role of the Carbonitrile Functional Group at the 3-Position

The carbonitrile (C≡N) group at the 3-position of the bicyclo[3.1.0]hexane ring is a versatile functional group that imparts specific reactivity to the molecule. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org This allows for a variety of chemical transformations. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. britannica.comchemistrysteps.com It can also be reduced by reagents like lithium aluminum hydride to form a primary amine (R-CH₂NH₂). libretexts.orgbritannica.com The presence of the carbonitrile functional group is crucial in the synthesis of various pharmaceutical intermediates, such as the 2-azabicyclo[3.1.0]hexane-3-carbonitrile compounds, which are investigated for their therapeutic potential. google.comvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B13168544 Bicyclo[3.1.0]hexane-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGDXBZJJJJUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Bicyclo 3.1.0 Hexane Motif in Contemporary Organic Chemistry

The bicyclo[3.1.0]hexane motif is a prevalent scaffold in a variety of natural products and synthetic bioactive compounds. rsc.orgnih.gov Its rigid, three-dimensional structure has made it an attractive building block in medicinal chemistry and drug discovery.

Researchers have incorporated the bicyclo[3.1.0]hexane scaffold into nucleoside analogues to develop selective ligands for adenosine (B11128) receptors, which are targets for treating inflammation and cancer. nih.govsemanticscholar.orgresearchgate.net The rigidity of the scaffold helps to lock the molecule in a specific conformation, leading to improved binding affinity and selectivity for the target receptor. mdpi.com For example, conformationally rigid histamine (B1213489) analogues with a bicyclo[3.1.0]hexane scaffold have been synthesized and shown to be selective ligands for the H₃ receptor. mdpi.com

Furthermore, the bicyclo[3.1.0]hexane framework is utilized as a versatile synthetic intermediate. rsc.orgnih.gov Convergent synthetic methods, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, have been developed to efficiently construct this bicyclic system. rsc.orgrsc.orgresearchgate.net These strategies provide access to highly substituted bicyclo[3.1.0]hexanes that can be further elaborated into complex target molecules. The development of modular platforms using bicyclo[3.1.0]hexane-based building blocks is also a key area of research for creating three-dimensional fragments for fragment-based drug discovery. acs.org

Overview of Research Trajectories for Bicyclo 3.1.0 Hexane 3 Carbonitrile

Convergent Strategies for Bicyclo[3.1.0]hexane Core Construction

The construction of the bicyclo[3.1.0]hexane framework, a key structural motif in various natural products and bioactive molecules, has been a significant focus of synthetic organic chemistry. nih.govsemanticscholar.org Convergent strategies, which assemble complex molecules from smaller, pre-functionalized fragments, offer an efficient approach to this scaffold. nih.govsemanticscholar.org These methods often leverage the inherent ring strain of small carbocycles to drive the formation of the bicyclic system.

(3+2) Annulation Reactions

A powerful and convergent method for synthesizing bicyclo[3.1.0]hexanes is through a (3+2) annulation, where a three-carbon component reacts with a two-carbon component to form the five-membered ring of the bicyclic structure. nih.govsemanticscholar.org This approach has proven particularly effective for creating bicyclo[3.1.0]hexanes with a high degree of substitution and stereochemical complexity, including those with all-carbon quaternary centers. nih.govsemanticscholar.orgresearchgate.net

Reactions of Cyclopropenes with Aminocyclopropanes

An innovative (3+2) annulation strategy involves the reaction of cyclopropenes, acting as the two-carbon unit, with aminocyclopropanes, which serve as the three-carbon synthon. nih.govsemanticscholar.orgevitachem.com This method provides a direct route to highly substituted bicyclo[3.1.0]hexanes. nih.govsemanticscholar.org The reaction is typically initiated by the ring-opening of the aminocyclopropane, which can be achieved under various conditions, including photoredox catalysis. nih.govsemanticscholar.org

The scope of this reaction is broad, accommodating a range of substituents on both the cyclopropene (B1174273) and the aminocyclopropane. nih.govsemanticscholar.orgresearchgate.net For instance, cyclopropenes bearing ester groups and various aryl substituents on the cyclopropylamine (B47189) are well-tolerated. researchgate.net

Photoredox Catalysis in Annulation Approaches

Photoredox catalysis has emerged as a mild and efficient method to initiate the (3+2) annulation of cyclopropenes and aminocyclopropanes. nih.govsemanticscholar.orgrsc.org Both organic and iridium-based photoredox catalysts, under blue LED irradiation, have been successfully employed to facilitate this transformation. nih.govsemanticscholar.orgresearchgate.net The reaction proceeds via a proposed single-electron transfer (SET) mechanism, where the photocatalyst promotes the ring-opening of the aminocyclopropane to generate a radical intermediate, which then adds to the cyclopropene. evitachem.com This radical-based strategy has proven to be highly efficient for these annulation reactions. nih.govsemanticscholar.org

The use of photoredox catalysis allows for the reaction to proceed under mild conditions and demonstrates good functional group tolerance. semanticscholar.orgresearchgate.net A variety of aryl substituents on the cyclopropylamine, including those with electron-donating and electron-withdrawing groups, are compatible with the reaction conditions. researchgate.net

Table 1: Scope of the (3+2) Annulation Reaction under Photoredox Catalysis
Cyclopropene Substituent (R¹)Cyclopropylaniline Substituent (Aryl)ProductYield (%)Diastereomeric Ratio (dr)
-CO₂Me4-MeO-C₆H₄16 851.1:1
-CO₂Me4-F-C₆H₄17 761.2:1
-CO₂Me4-Cl-C₆H₄18 811.2:1
-CO₂Me4-CF₃-C₆H₄19 811.1:1
-CO₂Me3-MeO-C₆H₄20 711.1:1
-CF₂-4-MeO-C₆H₄31 65>20:1
-CF₂-4-tBu-C₆H₄32 72>20:1

Reaction conditions: cyclopropene (1.0 equiv.), cyclopropylaniline (1.8 equiv.), and photocatalyst (e.g., 4CzIPN or an Iridium complex) in a suitable solvent under blue LED irradiation. Yields are for the isolated product. The diastereomeric ratio was determined by ¹H NMR of the crude reaction mixture. researchgate.net

Diastereoselective Control in Annulation Reactions

Achieving high levels of diastereoselectivity is a crucial aspect of synthesizing complex molecules. In the context of the (3+2) annulation of cyclopropenes and aminocyclopropanes, significant diastereoselectivity has been achieved, particularly when using gem-difluorocyclopropenes. nih.govsemanticscholar.orgresearchgate.net The combination of a bulky substituent on the cyclopropylaniline and the use of difluorocyclopropenes leads to the formation of the bicyclo[3.1.0]hexane product with high diastereoselectivity. nih.govsemanticscholar.orgresearchgate.net This stereocontrol is attributed to the steric interactions in the transition state of the annulation reaction. The ability to control the stereochemistry at multiple contiguous stereocenters, including all-carbon quaternary centers, highlights the synthetic utility of this methodology. nih.govsemanticscholar.org

Cycloaddition Reactions

Cycloaddition reactions represent another fundamental and powerful strategy for the construction of the bicyclo[3.1.0]hexane core. These reactions involve the direct formation of the cyclic system from two or more unsaturated molecules.

1,3-Dipolar Cycloaddition of Cyclopropenes with Azomethine Ylides (e.g., Protonated Ruhemann's Purple)

The 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides is a well-established and efficient method for the synthesis of nitrogen-containing bicyclo[3.1.0]hexane derivatives, specifically 3-azabicyclo[3.1.0]hexanes. chim.itrsc.orgacs.orgmdpi.combeilstein-journals.org Azomethine ylides, which are 1,3-dipoles, react with cyclopropenes as dipolarophiles in a [3+2] cycloaddition manner to afford the bicyclic framework. rsc.orgacs.org

A notable example involves the use of a stable azomethine ylide, the protonated form of Ruhemann's purple, in reactions with various cyclopropenes. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity, leading to the formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives in moderate to good yields. beilstein-journals.org The reaction is tolerant of different substituents on the cyclopropene ring, including both 3-substituted and 3,3-disubstituted derivatives. beilstein-journals.org Even unstable 1,2-disubstituted cyclopropenes can be effectively trapped by this stable 1,3-dipole under mild conditions. beilstein-journals.org The mechanism of azomethine ylide generation and the subsequent cycloaddition has been investigated through quantum chemical calculations. rsc.org

Table 2: Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes via 1,3-Dipolar Cycloaddition
Cyclopropene Substituent (R)ProductYield (%)
H3a 70
Me3b 75
Et3c 72
Ph3e 65
CONH₂3f 58
CN3g 55

Reaction conditions: N-protonated Ruhemann's purple (1) and the corresponding 3-substituted 1,2-diphenylcyclopropene (2) in a suitable solvent (e.g., 1,4-dioxane, acetonitrile (B52724), or DMF) at 65 °C. Yields are for the isolated, recrystallized product. beilstein-journals.org

Chemo- and Diastereoselective Aspects of Cycloadditions

The synthesis of bicyclo[3.1.0]hexane derivatives through cycloaddition reactions often requires precise control over chemo- and diastereoselectivity. A notable example is the 1,3-dipolar cycloaddition of cyclopropenes to azomethine ylides. In reactions involving the stable azomethine ylide derived from protonated Ruhemann's purple (PRP), high diastereofacial selectivity is achieved. beilstein-journals.orgsemanticscholar.org The cycloaddition of 3-substituted and 3,3-disubstituted cyclopropenes with PRP yields bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgsemanticscholar.org

When cyclopropenes containing additional sites of unsaturation (such as exocyclic double or triple bonds) are used, the 1,3-dipolar cycloaddition occurs with high chemo- and diastereoselectivity. nih.govbeilstein-archives.org The enhanced reactivity of the cyclopropene double bond, attributed to ring strain, directs the cycloaddition to this site preferentially. nih.gov For instance, the reaction between cyclopropenes with multiple bonds and the stable azomethine ylide 1 resulted in the formation of 3-azabicyclo[3.1.0]hexane cycloadducts in yields of 69% and 91%. beilstein-archives.org DFT calculations have supported the experimentally observed stereoselectivity, indicating a HOMO(cyclopropene)–LUMO(ylide) controlled mechanism. beilstein-journals.orgnih.gov

Another strategy involves a photoredox-mediated (3 + 2) annulation between diester-substituted cyclopropenes and aminocyclopropanes. nih.gov This method produces bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center. nih.gov A high degree of diastereoselectivity was noted when using difluorocyclopropenes, providing access to valuable fluorinated building blocks. nih.gov

Synthesis of Bis-Spirocyclic Bicyclo[3.1.0]hexane Derivatives

A reliable method for constructing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane involves the 1,3-dipolar cycloaddition of cyclopropenes to the stable azomethine ylide, protonated Ruhemann's purple (PRP). beilstein-journals.orgsemanticscholar.orgnih.gov This approach is versatile, accommodating both 3-substituted and 3,3-disubstituted cyclopropenes and even trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.orgsemanticscholar.org The resulting bis-spirocyclic 3-azabicyclo[3.1.0]hexane adducts are formed in moderate to good yields with high diastereofacial selectivity. beilstein-journals.orgsemanticscholar.org

The reaction conditions have been optimized, with aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C favoring the formation of the desired products. beilstein-journals.org For example, 1,2-diphenylcyclopropene smoothly undergoes cycloaddition with the azomethine ylide to form the bis-spiro 3-azabicyclo[3.1.0]hexane derivative in 78% yield. semanticscholar.orgnih.gov The reaction of a 3-ethyl-substituted cyclopropene also proceeds with complete diastereofacial selectivity, affording the corresponding cycloadduct in 72% yield. semanticscholar.orgnih.gov This strategy provides a direct route to a novel class of compounds containing spiro units at the 2- and 4-positions of the 3-azabicyclo[3.1.0]hexane core. beilstein-archives.org

Substrate (Cyclopropene)Product YieldSelectivityReference
1,2-Diphenylcyclopropene78%High Diastereoselectivity semanticscholar.orgnih.gov
3-Ethyl-1,2-diphenylcyclopropene72%Full Diastereofacial Selectivity semanticscholar.orgnih.gov
Cyclopropene with exocyclic double bond69%High Chemo- and Diastereoselectivity nih.govbeilstein-archives.org
Cyclopropene with exocyclic triple bond91%High Chemo- and Diastereoselectivity nih.govbeilstein-archives.org
3-Amide-1,2-diphenylcyclopropene58%Single Diastereomer beilstein-archives.org
3-Nitrile-1,2-diphenylcyclopropene55%Single Diastereomer beilstein-archives.org

Intramolecular Cyclizations and Rearrangements

Base-Promoted Intramolecular Additions of Vinyl Cyclopropanecarboxamides

A robust method for accessing conformationally restricted and highly substituted aza[3.1.0]bicycles is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. dntb.gov.uamdpi.comnih.gov This strategy is particularly effective for creating saturated aza[3.1.0]bicycle-containing fused bicyclic systems. dntb.gov.uamdpi.com The reaction is typically conducted using a strong base such as potassium t-butoxide (tBuOK) in a solvent like DMF at elevated temperatures (e.g., 110 °C) in a sealed tube. mdpi.com This process has demonstrated its utility in gram-scale synthesis. mdpi.com For instance, reacting a substrate (7 mmol, 1.841 g) under these improved conditions provides a practical route to the biovaluable aza[3.1.0]bicycle scaffold. mdpi.com The diastereomeric ratio of the products can be influenced by the substrate structure; for example, starting material 1i afforded product 2i with an excellent yield of 85% and a diastereomeric ratio of approximately 5:4. researchgate.net

SubstrateBase/SolventTemperatureYieldDiastereomeric Ratio (dr)Reference
1a tBuOK/DMF110 °C85%~5:4 researchgate.net
1h tBuOK/DMF110 °C76%>20:1 researchgate.net
1i tBuOK/DMF110 °C85%~5:4 researchgate.net
1r tBuOK/DMF110 °C81%~4:5 researchgate.net
Radical Cyclopropanation of Unactivated Alkenes with Aldehyde C1 Sources

A significant advancement in the synthesis of bicyclo[3.1.0]hexane skeletons is the intramolecular radical cyclopropanation of unactivated alkenes, which uniquely employs the simple α-methylene group of aldehydes as a C1 source. d-nb.inforesearchgate.netnih.gov This transformation is enabled by a Cu(I)/secondary amine cooperative catalyst system. d-nb.infoacs.org The method is highly efficient and demonstrates a broad substrate scope, accommodating various terminal and internal alkenes, as well as geminal alkenes with diverse (hetero)aromatic, alkenyl, and alkyl substituents. d-nb.infonih.gov

A key feature of this reaction is its ability to construct bicyclo[3.1.0]hexane skeletons containing highly congested vicinal all-carbon quaternary stereocenters, a task that is challenging for conventional methods. d-nb.inforesearchgate.net Furthermore, the reaction has been successfully adapted for asymmetric synthesis, providing an effective route to enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.infonih.gov Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. d-nb.infonih.gov The trapping of alkyl radical intermediates by Cu(II) species is crucial for achieving chemoselectivity towards cyclopropanation. acs.org

Metal-Catalyzed Cycloisomerization of 1,5-Enynes

The metal-catalyzed cycloisomerization of 1,5-enynes represents a powerful and atom-economical method for synthesizing bicyclo[3.1.0]hexene structures. Cationic gold(I) complexes, such as those with triphenylphosphine (B44618) ligands, are effective catalysts for this transformation. nih.gov The reaction tolerates substitution at all positions of the 1,5-enyne substrate, allowing for the creation of a wide array of bicyclo[3.1.0]hexane derivatives, including those with quaternary carbons. nih.gov

A significant aspect of the gold(I)-catalyzed process is its stereospecificity. Substrates with a 1,2-disubstituted cis-olefin exclusively yield the cis-cyclopropane product, while the corresponding trans-olefin gives the trans-cyclopropane. nih.gov This high degree of stereocontrol allows for excellent chirality transfer when using enantioenriched 1,5-enynes. nih.gov The use of N-heterocyclic carbene (NHC) ligands in gold(I)-catalyzed cycloisomerization of enynes bearing a propargylic acetate (B1210297) has been shown to produce unexpected bicyclo[3.1.0]hexene products. nih.govrsc.org

Alternatively, aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to yield halogenated bicyclo[3.1.0]hexanes. rsc.org This method proceeds through the activation of the carbonyl group, followed by the generation of a zwitterionic intermediate and subsequent intramolecular addition of the halide to the allene (B1206475) center. rsc.org

Photochemical Rearrangements of Substituted Benzenes to Bicyclo[3.1.0]hexenes

A unique approach to the bicyclo[3.1.0]hexene scaffold involves the photochemical rearrangement of substituted benzenes. acs.org This reaction occurs when benzene (B151609) or its derivatives are irradiated with 254 nm light in a nucleophilic solvent, such as methanol, under acidic conditions. acs.orgnih.gov The transformation turns a simple, planar aromatic starting material into a complex, three-dimensional bicyclic product with several stereogenic centers in a single photochemical step. acs.orgdiva-portal.org

The driving force for this reaction is the relief of excited-state antiaromaticity (ESAA), as benzene is antiaromatic in its lowest ππ* excited states. nih.govbohrium.com Mechanistic studies, including isotopic labeling experiments, have confirmed that the reaction proceeds through a benzvalene (B14751766) intermediate. uochb.cz While the photorearrangement of simple benzenes often suffers from low yields and the formation of complex product mixtures, the scope can be improved with specific substituents. acs.orgnih.gov Silyl-substituted benzenes, for example, have been found to provide rapid access to bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers in yields up to 75%. acs.orgbohrium.com This demonstrates the potential of the reaction for preparing optically pure bicyclo[3.1.0]hexene derivatives from simple starting materials. acs.org

Derivatization Strategies for Bicyclo[3.1.0]hexane Scaffolds

The derivatization of the bicyclo[3.1.0]hexane core is pivotal for exploring structure-activity relationships (SAR) in drug discovery. Methodologies range from functionalizing existing groups to building the scaffold into larger, more complex molecules like nucleosides.

The carbonitrile (nitrile) group on the bicyclo[3.1.0]hexane scaffold is a versatile functional handle for a variety of chemical transformations. While direct nucleophilic additions to the carbon-nitrogen triple bond are a fundamental reaction of nitriles, derivatization in the context of complex bicyclic systems often proceeds through precursor routes.

One significant pathway involves the Bücherer–Berg's reaction, which utilizes potassium cyanide and ammonium (B1175870) carbonate to convert a ketone, such as a bicyclo[3.1.0]hexan-2-one derivative, into a racemic hydantoin (B18101). acs.org This hydantoin, a spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine], serves as a stable precursor that can be subsequently hydrolyzed to yield valuable amino acid derivatives. acs.org This multi-step process effectively transforms a keto group into an amino acid functionality via a nitrile-related intermediate.

Additionally, the nitrile group itself can participate in cycloaddition reactions. For instance, the nitrile derivative of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid has been shown to act as a dipolarophile in reactions with azomethine ylides, leading to the formation of complex bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. beilstein-journals.org

Incorporating the bicyclo[3.1.0]hexane system in place of the natural ribose or deoxyribose sugar in nucleosides creates 'conformationally locked' nucleoside analogs. acs.orgoup.com This rigidity is critical for studying enzyme-substrate interactions, as it fixes the pseudosugar ring in either a 'North' (C2'-exo) or 'South' (C3'-exo) conformation, which in natural nucleosides exist in a dynamic equilibrium. acs.orgnih.gov

The synthesis of the bicyclo[3.1.0]hexane pseudosugar is often achieved from readily available chiral starting materials to ensure enantiomeric purity. D-Ribose and L-ribose are common precursors. nih.govnih.gov For example, a key intermediate for (N)-methanocarba nucleoside antagonists has been synthesized from L-ribose. nih.gov Other carbohydrate sources include L-gulonic-γ-lactone and 1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net An alternative, non-carbohydrate-based approach involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to construct the bicyclo[3.1.0]hexane ring system. nih.gov

The Mitsunobu reaction is a cornerstone for coupling the bicyclo[3.1.0]hexane pseudosugar (an alcohol) with a nucleobase to form the crucial C-N glycosidic bond analog. nih.govconicet.gov.ar This reaction typically proceeds with an inversion of configuration at the alcohol's stereocenter. nih.gov A variety of purine (B94841) and pyrimidine (B1678525) bases have been successfully coupled using this method. For instance, bicyclo[3.1.0]hexane alcohol precursors have been reacted with nucleobases such as 6-chloropurine (B14466), 2-amino-6-benzyloxypurine, and 2,6-dichloropurine (B15474) under standard Mitsunobu conditions (triphenylphosphine and DIAD or DEAD) to afford the desired protected nucleoside analogs. nih.govconicet.gov.armdpi.com

Alcohol PrecursorNucleobaseReagentsResulting NucleosideReference
(1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hex-3-en-2-ol6-ChloropurinePPh₃, DIAD, THF9-((1′S, 2′S, 5′R)-5-((tert-Butyldiphenylsilyloxy)methyl)bicyclo[3.1.0]hex-3-en-2-yl)-6-chloro-9H-purine nih.gov
(1S,5R,6S)-6-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol derivative2,6-dichloro-1-deazapurinePPh₃, DEADProtected 1-deazapurine nucleoside derivative mdpi.com
(1R,5S,6R)-6-(benzyloxymethyl)bicyclo[3.1.0]hex-3-en-2-ol6-ChloropurinePPh₃, DEAD, THFProtected 6-chloropurine nucleoside analog conicet.gov.ar
(1R,5S,6R)-6-(benzyloxymethyl)bicyclo[3.1.0]hex-3-en-2-ol2-Amino-6-benzyloxypurinePPh₃, DEAD, THFProtected guanosine (B1672433) analog conicet.gov.ar
Isopropylidene-protected bicyclo[3.1.0]hexane alcohol2-Iodo-6-chloropurine-Protected 2-iodo-6-chloropurine nucleoside nih.gov

The Sonogashira cross-coupling reaction is a powerful tool for introducing alkynyl functionalities into the bicyclo[3.1.0]hexane scaffold, typically at the C2 position of an incorporated purine ring. nih.gov This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In the synthesis of A₃ adenosine (B11128) receptor ligands, 2-iodo-purine nucleoside analogs built on the bicyclo[3.1.0]hexane framework are frequently used as the halide partner. nih.gov These are coupled with various alkyne esters to introduce side chains of varying lengths, which can be further functionalized. nih.gov This strategy has also been applied to the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones, where a copper-free Sonogashira coupling between a 2-iodocyclopropanecarboxamide and a terminal alkyne is the key first step. acs.orgresearchgate.net

Halide PrecursorAlkyneCatalyst SystemResulting ProductReference
2-Iodo-N⁶-(3-chlorobenzyl) methanocarba nucleosideHC≡C(CH₂)nCOOMePd(PPh₃)₂Cl₂, CuI, Et₃N2-Alkynyl ester methanocarba nucleoside nih.gov
2-Iodocyclopropanecarboxamide ETerminal aryl- or heteroarylalkynePalladium-based (copper-free)N-substituted 2-alkynylcyclopropanecarboxamide acs.org

The hydrolysis of nitrile or nitrile-derived intermediates is a fundamental step for accessing carboxylic acids and amines on the bicyclo[3.1.0]hexane scaffold. The aforementioned hydantoin intermediates, formed from a ketone precursor via the Bücherer–Berg's reaction involving potassium cyanide, can be hydrolyzed to produce bicyclo[3.1.0]hexane amino acids. acs.org For example, the hydrolysis of racemic spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carbonitrile derivatives leads to the corresponding carboxylic acid, which can then be resolved to yield enantiomerically pure products. acs.org

Similarly, ester derivatives, which are themselves often derived from nitrile precursors or are synthetic equivalents, can be readily hydrolyzed. The hydrolysis of ethyl or methyl esters on the bicyclo[3.1.0]hexane ring, such as ethyl 4'-[2-chloro-6-(4-chloro-benzylamino)-purin-9-yl]-2',3'-dihydroxy-bicyclo[3.1.0]hexane-1-carboxylate, is typically achieved under acidic conditions (e.g., TFA in ethanol/water) to yield the corresponding carboxylic acid. nih.govcymitquimica.com While direct hydrolysis of the this compound to the amine is less specifically documented in the provided context, it remains a standard transformation in organic synthesis, achievable through reduction, for example, with lithium aluminum hydride or catalytic hydrogenation.

Starting MaterialReagents/ConditionsProductReference
Racemic spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid derivative (from nitrile precursor)HydrolysisRacemic bicyclo[3.1.0]hexane amino acid acs.org
Ethyl 4'-[2-Chloro-6-(4-chloro-benzylamino)-purin-9-yl]-2',3'-O-isopropylidene-bicyclo[3.1.0]hexane-1-carboxylate10% TFA, EtOH, H₂O, 70°C4'-[2-Chloro-6-(4-chloro-benzylamino)-purin-9-yl]-2',3'-dihydroxy-bicyclo[3.1.0]hexane-1-carboxylic acid nih.gov
Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylateHydrolysis6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid cymitquimica.com

Strategies for Introducing Specific Functional Groups (e.g., Halogenation, Amination)

The introduction of specific functional groups onto the bicyclo[3.1.0]hexane core is crucial for derivatization and the synthesis of targeted bioactive molecules. Methodologies for halogenation and amination are particularly important for expanding molecular diversity.

Halogenation: The introduction of halogen atoms can be achieved concomitantly with the construction of the bicyclic ring. One such method involves the cycloisomerization of 7-en-2-ynones mediated by aluminum halides. rsc.org This process activates the carbonyl group and facilitates a cyclization that incorporates a halogen atom (chlorine or bromine) into the bicyclo[3.1.0]hexane product. The choice of the aluminum halide reagent (e.g., AlCl₃, Et₂AlCl) influences the reaction's outcome. rsc.org For instance, the reaction of a 7-en-2-ynone with AlCl₃ can yield the corresponding chlorinated bicyclo[3.1.0]hexane. rsc.org

A transition-metal-free approach for synthesizing benzo-fused bicyclo[3.1.0]hexanes also introduces halogen atoms. acs.org This method utilizes the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. The reaction, promoted by diphenyl diselenide and tert-butyl hydroperoxide (TBHP), proceeds via a radical cascade to form dibromo-substituted bicyclo[3.1.0]hexanes, creating two C-C bonds and one C-O bond in a single step. acs.org

Furthermore, a transfer hydrochlorination method using a trichlorinated bicyclo[3.1.0]hexane as a surrogate for HCl has been reported. d-nb.info This process, initiated by a Lewis acid, demonstrates the reactivity of the bicyclic system and its utility in functional group transfer.

Amination: The amino group is a key functional group in many pharmaceutical compounds. In the context of bicyclo[3.1.0]hexane systems, amino groups can be introduced through various strategies. Reductive amination is a versatile method; for example, a bicyclo[3.1.0]hexane-based amine can be reacted with aldehydes to produce a range of derivatives. researchgate.net Another approach involves the reductive amination of cis-cyclopropane dicarbonyls, catalyzed by a Cp*Ir complex, to afford 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

Functional group manipulation on a pre-formed bicyclo[3.1.0]hexane is also a common strategy. For instance, a p-methoxyphenyl (PMP) protecting group can be smoothly removed from an amino-substituted bicyclo[3.1.0]hexane to yield the free amine. rsc.org This primary amine can then be further functionalized, for example, through Boc protection or another reductive amination, without altering the bicyclic core. rsc.org

Enantioselective Synthesis and Chiral Control

The biological activity of bicyclo[3.1.0]hexane derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Achieving enantiocontrol in the synthesis of bicyclo[3.1.0]hexanes often relies on the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical outcome of a key reaction. A notable example is the Simmons-Smith approach to 1R,5S-bicyclo[3.1.0]hexan-2-one, where a chiral auxiliary attached to cyclopent-2-en-1-one directs the cyclopropanation, albeit with modest yields. acs.org Another strategy involves using chiral-auxiliary-substituted 6,6-dibromobicyclo[3.1.0]hexanes, which can react with nucleophiles like indole (B1671886) to produce adducts useful in the enantioselective synthesis of complex alkaloids. nih.gov

Asymmetric Catalysis: Asymmetric catalysis offers a more efficient route to chiral bicyclo[3.1.0]hexanes. Various transition-metal-based catalytic systems have been developed.

Palladium Catalysis: The first asymmetric Pd(II)/Pd(IV) catalytic cycle has been achieved using a combination of a hypervalent iodine reagent and the chiral ligand SPRIX. This system catalyzes the enantioselective cyclization of enyne derivatives to furnish lactones containing a bicyclo[3.1.0]hexane skeleton with up to 95% enantiomeric excess (ee). nih.gov

Copper Catalysis: A cooperative catalytic system of Cu(I) and a chiral secondary amine enables the asymmetric radical cyclopropanation of unactivated alkenes in alkenyl aldehydes. nih.govresearchgate.net This method provides single-step access to enantioenriched bicyclo[3.1.0]hexane skeletons.

Ruthenium Catalysis: Enantiomerically enriched bicyclo[3.1.0]hexanes can be synthesized from nih.govrsc.org-enynes using a cyclopentadienylruthenium catalyst that features a tethered chiral sulfoxide. acs.org

Gold Catalysis: Cationic Au(I) complexes with chiral phosphoramidite (B1245037) ligands catalyze the highly enantioselective oxidative cyclopropanation of 1,6-enynes, providing access to densely functionalized bicyclo[3.1.0]hexanes with high enantioselectivity (up to 98:2 er). researchgate.net

The table below summarizes selected asymmetric catalytic methods for the synthesis of chiral bicyclo[3.1.0]hexane derivatives.

Catalyst SystemSubstrateProduct TypeSelectivityReference
Pd(OAc)₂ / i-Pr-SPRIX / PhI(OAc)₂Enyne DerivativeLactone with bicyclo[3.1.0]hexane skeletonUp to 95% ee nih.gov
Cu(I) / Chiral Secondary AmineAlkenyl AldehydeBicyclo[3.1.0]hexaneGood to excellent ee nih.govresearchgate.net
Cationic Au(I) / Chiral Phosphoramidite1,6-EnyneDensely functionalized bicyclo[3.1.0]hexaneUp to 98:2 er researchgate.net
Cyclopentadienylruthenium / Chiral Sulfoxide nih.govrsc.org-EnyneBicyclo[3.1.0]hexane with vicinal quaternary centersHigh enantioinduction acs.org

Diastereoselective Synthesis in Specific Reaction Protocols

Controlling diastereoselectivity is crucial when multiple stereocenters are formed in a single reaction. Several methodologies provide excellent diastereocontrol in the synthesis of the bicyclo[3.1.0]hexane core.

A convergent (3+2) annulation of cyclopropenes and aminocyclopropanes under photoredox conditions produces bicyclo[3.1.0]hexanes. nih.govrsc.org This reaction is notably high-yielding and broadly applicable. When difluorocyclopropenes are used with a removable substituent on the cyclopropylaniline, the reaction proceeds with high diastereoselectivity, yielding valuable building blocks for medicinal chemistry. nih.govrsc.orgrsc.org

A tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates offers another diastereoselective route. nih.gov Catalyzed by a rhodium N-heterocyclic carbene (NHC) complex, this atom-economic process provides regiospecific and diastereoselective access to bicyclo[3.1.0] bicyclic products. nih.gov

Transannular alkylation reactions within a cyclohexane (B81311) ring system can also build the bicyclic core with high diastereocontrol. acs.org This approach uses asymmetric organocatalysis to install all stereocenters, and by modifying the reaction sequence, it can be directed to produce different diastereomers from the same starting materials. acs.org

The table below details examples of diastereoselective reactions.

Reaction TypeCatalyst / ReagentKey FeaturesDiastereoselectivityReference
(3+2) AnnulationPhotoredox Catalyst (Organic or Iridium)Convergent synthesis, builds five-membered ringHigh, especially with difluorocyclopropenes nih.govrsc.org
Tandem hetero-[5+2] Cycloaddition/Claisen RearrangementRhodium NHC ComplexAtom-economic, from vinylic oxirane-alkynesHigh nih.gov
Transannular AlkylationOrganocatalysisBuilds bicyclic core from cyclohexane adductDiastereodivergent control acs.org
Intramolecular CyclopropanationEt₃AlEpoxide opening, cyclopropanationPerfect H or F endo selectivity acs.org

Construction of Enantioenriched Bicyclo[3.1.0]hexanes with Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to steric hindrance. d-nb.info Creating chiral bicyclo[3.1.0]hexanes with such features is particularly demanding but synthetically valuable. nih.gov

A powerful method to achieve this is the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source. nih.govresearchgate.netd-nb.info This reaction, enabled by a cooperative catalyst system of Cu(I) and a chiral secondary amine, allows for the single-step construction of enantioenriched bicyclo[3.1.0]hexane skeletons that bear two adjacent, highly congested, all-carbon quaternary stereocenters. nih.govresearchgate.net The method demonstrates a broad substrate scope and high functional group tolerance, proceeding with good to excellent enantioselectivity. nih.govd-nb.info

Another strategy involves a ruthenium-catalyzed asymmetric redox bicycloisomerization of nih.govrsc.org-enynes. acs.org Using a cyclopentadienylruthenium catalyst with a tethered chiral sulfoxide, this method effectively synthesizes enantiomerically enriched bicyclo[3.1.0] bicycles containing vicinal quaternary centers, even when using racemic starting materials. acs.org

Furthermore, a (3+2) annulation of cyclopropenes with cyclopropylanilines, mediated by a photoredox catalyst, provides a convergent route to bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. nih.gov This approach is part of a growing number of strategies that can forge these sterically demanding structures.

The following table highlights key findings in the synthesis of these complex chiral structures.

MethodCatalyst SystemKey FeatureStereocenters FormedSelectivityReference
Intramolecular Radical CyclopropanationCu(I) / Chiral Secondary AmineUses α-methylene of aldehydes as C1 sourceTwo vicinal all-carbon quaternaryGood to excellent enantioselectivity nih.govresearchgate.net
Asymmetric Redox BicycloisomerizationCpRu / Chiral SulfoxideIsomerization of nih.govrsc.org-enynesVicinal quaternary centersHigh enantioinduction acs.org
(3+2) AnnulationPhotoredox CatalystAnnulation of cyclopropenes and aminocyclopropanesOne all-carbon benzylic quaternary centerHigh diastereoselectivity nih.gov

Reactivity Patterns Arising from Bicyclic Ring Strain

The fusion of a cyclopropane (B1198618) and a cyclopentane (B165970) ring in the bicyclo[3.1.0]hexane system results in significant ring strain, which is a key driver of its chemical reactivity. This inherent strain influences the molecule's conformation and its susceptibility to ring-opening reactions. The bicyclo[3.1.0]hexane system typically adopts a pseudo-boat conformation to minimize steric interactions. psu.edu

The strain within the bicyclic system, particularly in the three-membered ring, makes the C1-C5 and C1-C6 bonds susceptible to cleavage under various conditions. For instance, studies on the oxidative cleavage of the bicyclo[3.1.0]hexane system using reagents like lead tetraacetate and thallium triacetate have demonstrated that the reaction pathway is highly dependent on the ring strain. bohrium.com The cleavage of the external bond of bicyclo[3.1.0]hexane with these reagents can yield products like trans-2-acetoxymethylcyclopentyl acetate, indicating a stereospecific trans-addition mechanism. bohrium.com The high reactivity of the cyclopropene double bond in related systems, driven by ring strain, has also been noted in cycloaddition reactions. beilstein-journals.org

The reactivity is also influenced by the substitution pattern on the bicyclic frame. For example, the 1-bicyclo[3.1.0]hexanylmethyl radical undergoes rearrangement through two distinct pathways: fission of the shared (endo) bond leading to a ring-expansion product, or cleavage of an external (exo) bond. The preferred pathway can be influenced by reaction conditions.

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of chemical transformations. psu.edu In the context of this compound, this functionality can be leveraged to synthesize other important classes of compounds.

Nucleophilic Reactivity and Hydrolysis

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A key reaction of nitriles is hydrolysis, which converts the nitrile into a carboxylic acid. This transformation can be catalyzed by either acid or base. In a study on a related bicyclo[3.1.0]hexane system, a nitrile intermediate was hydrolyzed to the corresponding carboxylic acid. psu.edu Similarly, a patent describes the hydrolysis of 2-amino-6-fluorothis compound using a mixture of acetic acid and hydrochloric acid at elevated temperatures, or with sulfuric acid. google.com While specific conditions for this compound are not detailed, these examples suggest that similar hydrolytic methods would be applicable.

Due to the electron-withdrawing nature of a tosyl group in a related purine derivative, dibenzylamine (B1670424) was able to perform a nucleophilic attack at the 8-position of the purine scaffold. nih.govmdpi.com

Synthetic Transformations to Carboxylic Acids and Amines

The conversion of the nitrile group provides a synthetic route to valuable carboxylic acid and amine derivatives of the bicyclo[3.1.0]hexane scaffold.

Carboxylic Acids: As mentioned, hydrolysis is the primary method for converting the nitrile to a carboxylic acid. In the synthesis of conformationally locked carbocyclic nucleosides, a bicyclo[3.1.0]hexane nitrile intermediate was successfully hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (B78521) in refluxing methanol. psu.edu This acid then served as a precursor for further transformations.

SubstrateReagentsConditionsProductReference
(1S,3S,4R,5S)-3-Benzyloxy-4-benzyloxymethylbicyclo[3.1.0]hexane-1-carbonitrileNaOH, MethanolReflux(1S,3S,4R,5S)-3-Benzyloxy-4-benzyloxymethylbicyclo[3.1.0]hexane-1-carboxylic acid psu.edu
2-Amino-6-fluorothis compoundAcetic acid, 8 M HCl75°C2-Amino-6-fluorobicyclo[3.1.0]hexane-2-carboxylic acid google.com
2-Amino-6-fluorothis compound60% H₂SO₄100°C2-Amino-6-fluorobicyclo[3.1.0]hexane-2-carboxylic acid google.com

Amines: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). Furthermore, the carboxylic acid derived from nitrile hydrolysis can be converted to an amine through a Curtius rearrangement. This was demonstrated in the synthesis of a bicyclic amine where the carboxylic acid was converted to an acyl azide (B81097), which then rearranged to an isocyanate that was subsequently hydrolyzed to the amine. psu.edu

Reaction Mechanisms in Bicyclo[3.1.0]hexane Synthesis

The synthesis of the bicyclo[3.1.0]hexane core often involves cycloaddition reactions where the stereochemical outcome is of significant interest. Mechanistic studies, including computational analyses, have provided insights into these processes.

Frontier Molecular Orbital (FMO) Control in Cycloadditions (e.g., HOMO-LUMO Interactions)

The stereoselectivity and reactivity of cycloaddition reactions to form bicyclic systems can often be explained by Frontier Molecular Orbital (FMO) theory. This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the context of synthesizing 3-azabicyclo[3.1.0]hexane derivatives through 1,3-dipolar cycloadditions of cyclopropenes with an azomethine ylide, DFT calculations have shown that the reactions are controlled by the HOMO(cyclopropene)–LUMO(ylide) interaction. beilstein-journals.orgbeilstein-archives.org The energy gap between these orbitals influences the reactivity. For instance, cyclopropenes bearing electron-withdrawing groups were found to be less reactive, which correlates with their FMO energies. beilstein-journals.org

Reactant 1Reactant 2FMO ControlReference
CyclopropeneAzomethine ylideHOMO(cyclopropene)–LUMO(ylide) beilstein-journals.orgbeilstein-archives.org

Elucidation of Transition States and Energy Barriers

Computational chemistry plays a crucial role in understanding the mechanisms of complex organic reactions by allowing for the calculation of transition state structures and their corresponding energy barriers. These calculations can explain the observed stereoselectivity and reactivity.

For the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, DFT calculations have been used to determine the Gibbs free energy of activation for different cycloaddition pathways (e.g., endo vs. exo). beilstein-archives.org The results showed that the endo cycloaddition had a significantly lower activation energy, which is consistent with the experimentally observed stereoselectivity. beilstein-archives.org

In another study on the gold-catalyzed cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane skeleton, DFT calculations provided insights into the transition states and intermediates. acs.org These calculations revealed that the diastereoselectivity is determined by factors such as the out-of-plane distortion of the alkenyl moiety and the bending of the alkynyl group in the transition state. acs.org

ReactionMethodKey FindingsReference
1,3-Dipolar CycloadditionDFT (M11/cc-pVDZ)Endo pathway has a lower Gibbs energy of activation (ΔG‡ = 12.2 kcal/mol) than the exo pathway (ΔG‡ = 14.5 kcal/mol). beilstein-archives.org
Au-catalyzed 1,5-Enyne CycloisomerizationDFTDiastereoselectivity controlled by out-of-plane distortion of the alkenyl group and bending of the alkynyl group in the transition state. acs.org

Radical-Mediated Processes in Cyclopropene Ring Opening and Functionalization

Radical-mediated reactions offer a powerful and complementary approach to traditional transition metal-catalyzed methods for the functionalization of strained ring systems like bicyclo[3.1.0]hexane. These processes often proceed through unique mechanistic pathways, enabling the synthesis of complex molecular architectures.

Recent research has highlighted the use of intramolecular radical cyclopropanation to construct the bicyclo[3.1.0]hexane skeleton. d-nb.infonih.gov One notable method employs a cooperative catalytic system of Cu(I) and a secondary amine to facilitate the cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the C1 source. d-nb.infonih.gov This approach is significant as it allows for the construction of bicyclo[3.1.0]hexane structures containing challenging vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov Mechanistic studies suggest that this transformation proceeds via a stepwise radical process. d-nb.info

The functionalization of the bicyclo[3.1.0]hexane system can also be achieved through radical pathways. While radical-mediated transformations of cyclopropenes often lead to the functionalization of the cyclopropyl (B3062369) radical, selective ring-opening of this radical to form substituted acyclic olefins is less common but highly valuable. researchgate.net This is attributed to the relatively high kinetic barrier for the ring opening of cyclopropyl radicals compared to direct radical functionalization. researchgate.net However, specific methodologies have been developed to favor the ring-opening pathway. For instance, an iron-aminyl radical has been used for the aminative ring-opening of cyclopropenes, yielding tetrasubstituted alkenyl nitriles with high stereoselectivity. researchgate.net

Furthermore, radical oxidative cyclization presents another avenue for synthesizing fused bicyclo[3.1.0]hexane systems. A transition-metal-free approach utilizes gem-dihaloolefins, such as 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes, which undergo intramolecular radical oxidative cyclization promoted by diphenyl diselenide and tert-butyl hydroperoxide (TBHP) to form benzo-fused bicyclo[3.1.0]hexanes. acs.org This radical cascade process highlights the versatility of radical chemistry in constructing these strained bicyclic frameworks. acs.org

Radical Process Starting Materials Key Reagents/Catalysts Product Key Findings Reference
Intramolecular Radical CyclopropanationAlkenyl aldehydesCu(I)/Secondary AmineBicyclo[3.1.0]hexanes with vicinal quaternary centersConstructs highly congested stereocenters via a stepwise radical mechanism. d-nb.infonih.gov
Aminative Ring-OpeningCyclopropenes, AmidesIron CatalystTetrasubstituted Alkenyl NitrilesOvercomes the kinetic barrier for cyclopropyl radical ring-opening. researchgate.net
Radical Oxidative Cyclization1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes(PhSe)₂, TBHPBenzo-fused Bicyclo[3.1.0]hexanesA metal-free, radical cascade approach to fused bicyclic systems. acs.org

Metal-Catalyzed Pathways and Diastereoselectivity Origins

Metal catalysis provides a highly efficient and stereoselective means of synthesizing and functionalizing the bicyclo[3.1.0]hexane core. Various transition metals, including rhodium, gold, platinum, and copper, have been employed to facilitate unique transformations.

Rhodium catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have been used in the diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. acs.orgnih.gov This atom-economic process provides a novel and regiospecific route to functionalized bicyclo[3.1.0]hexane systems. acs.orgnih.gov

Gold and platinum catalysts are effective in the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes. nih.gov Cationic triphenylphosphinegold(I) complexes, for example, can catalyze this transformation with a high tolerance for substitution on the enyne backbone, leading to a diverse range of bicyclo[3.1.0]hexane structures. nih.gov A key aspect of this catalysis is its stereospecificity; cis-olefins yield cis-cyclopropanes, and trans-olefins result in trans-cyclopropanes. nih.gov This high degree of chirality transfer from enantioenriched 1,5-enynes allows for the synthesis of enantioenriched bicyclo[3.1.0]hexenes. nih.gov

The origin of diastereoselectivity in these metal-catalyzed reactions is a subject of detailed mechanistic and computational studies. For instance, in the Pt- or Au-catalyzed cycloisomerization of 1,5-enynes, distortion/interaction analyses using density functional theory (DFT) have been employed to understand the diastereoselectivity and reactivity. These studies reveal that the stereochemical outcome is often determined in the key cyclization step of the metal-carbene intermediate.

Copper(I) catalysis, in cooperation with chiral secondary amines, has been instrumental in the asymmetric radical intramolecular cyclopropanation of aldehydes, as mentioned in the previous section. d-nb.infonih.gov This cooperative catalysis approach is crucial for achieving high enantioselectivity in the formation of chiral bicyclo[3.1.0]hexane skeletons. nih.gov

Catalyst System Reaction Type Substrates Product Selectivity Origin Reference
Rhodium/NHCTandem Cycloaddition/Claisen RearrangementVinylic Oxiranes, AlkynesBicyclo[3.1.0]hexanesCatalyst control in the cycloaddition step. acs.orgnih.gov
Gold(I)/PPh₃Cycloisomerization1,5-EnynesBicyclo[3.1.0]hexenesStereospecificity (cis/trans olefin geometry) and chirality transfer. nih.gov
Copper(I)/Chiral AmineAsymmetric Radical CyclopropanationAlkenyl AldehydesChiral Bicyclo[3.1.0]hexanesCooperative catalysis involving a chiral amine. d-nb.infonih.gov
Et₃AlIntramolecular Epoxide Opening/CyclopropanationHydroxy EpoxidesFunctionalized Bicyclo[3.1.0]hexanesLewis acid mediated, perfect endo selectivity. nih.gov

Photochemical Reaction Mechanisms (e.g., Excited-State Antiaromaticity Relief)

Photochemical reactions offer unique pathways for the synthesis and rearrangement of strained molecules like bicyclo[3.1.0]hexane derivatives, often leading to products that are inaccessible through thermal methods. A key concept governing some of these transformations is the relief of excited-state antiaromaticity (ESAA).

A prominent example is the photochemical reaction of benzene in a nucleophilic solvent under acidic conditions to yield substituted bicyclo[3.1.0]hexenes. nih.gov While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest ππ* excited states. nih.gov The relief of this excited-state antiaromaticity is a major driving force for the photochemical reaction. nih.gov Mechanistic investigations, combining computational and experimental studies, have explored two main hypotheses:

Mechanism A: Protonation of the excited-state benzene, which has increased basicity, followed by rearrangement to a bicyclo[3.1.0]hexenium cation that is then trapped by a nucleophile. nih.gov

Mechanism B: Unimolecular rearrangement of the antiaromatic excited-state benzene to benzvalene, which is then protonated and undergoes nucleophilic attack. nih.gov

Current evidence suggests that Mechanism B is the operative pathway. nih.gov

The photochemistry of bicyclo[3.1.0]hexenone derivatives has also been extensively studied. nih.govirbbarcelona.org For example, the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) has been investigated using computational methods. nih.govirbbarcelona.org These studies suggest that from the lowest-energy triplet state, the reaction proceeds through a nearly barrierless cleavage of the internal cyclopropane C-C bond, followed by intersystem crossing to the ground state potential energy surface, leading to the final product. nih.gov This process involves a diradical intermediate rather than a zwitterionic one. nih.gov

In other systems, such as the "Type B" photochemical rearrangement of 6,6-disubstituted-bicyclo[3.1.0]hex-3-en-2-ones, the internal three-membered ring bond is broken in the excited state, leading to a ground-state zwitterion which then rearranges to form substituted phenols. miami.edu These examples underscore the diverse and complex mechanistic landscape of the photochemistry of bicyclo[3.1.0]hexane systems.

Reaction Reactant Key Mechanistic Feature Intermediate(s) Product Reference
Photorearrangement in Acidic MediaBenzene, Nucleophilic SolventExcited-State Antiaromaticity (ESAA) ReliefBenzvalene, Bicyclo[3.1.0]hexenium cationSubstituted Bicyclo[3.1.0]hexene nih.gov
Photochemical RearrangementBicyclo[3.1.0]hex-3-en-2-oneTriplet state C-C bond cleavage, Intersystem crossingDiradicalKetonic tautomer of phenol nih.govirbbarcelona.org
Type B Photochemical Rearrangement6,6-disubstituted-bicyclo[3.1.0]hex-3-en-2-oneExcited state C-C bond cleavageZwitterionSubstituted Phenols miami.edu

Tandem Cyclization and Rearrangement Pathways

Tandem, or cascade, reactions provide an efficient strategy for the rapid construction of complex molecules like bicyclo[3.1.0]hexane derivatives from simpler precursors in a single operation. These reactions often involve a sequence of intramolecular events, such as cyclizations and rearrangements, to build the bicyclic core.

A notable example is the rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes and alkynes, which assembles the bicyclo[3.1.0]hexane skeleton with high diastereoselectivity. acs.orgnih.gov This process demonstrates the power of transition metal catalysis to orchestrate complex bond-forming sequences.

Gold catalysis has also been utilized in tandem processes. For instance, a gold(I)-catalyzed tandem cycloisomerization-ring enlargement reaction of 1,5-enynes can be used to prepare tricyclic systems incorporating the bicyclo[3.1.0]hexane motif. nih.gov

Radical-based tandem reactions are also prevalent. A transition-metal-free, radical cascade cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes leads to the formation of benzo-fused bicyclo[3.1.0]hexanes through a 5-endo dig cyclization followed by further intramolecular attack. acs.org

The synthesis of the related 3-azabicyclo[3.1.0]hexane scaffold often relies on tandem strategies. Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides is one such method. mdpi.com Another approach involves a three-component reaction between an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride, which proceeds through a tandem sequence of condensation, cyclization, and rearrangement to afford highly substituted 1-azabicyclo[3.1.0]hex-3-enes. acs.org

The convergent synthesis of bicyclo[3.1.0]hexanes via a (3+2) annulation process, building the five-membered ring onto a cyclopropene, represents another powerful tandem strategy. nih.gov This has been achieved through a photoredox-catalyzed reaction between cyclopropenes and aminocyclopropanes, affording access to highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.gov

Stereochemical and Conformational Analysis of Bicyclo 3.1.0 Hexane 3 Carbonitrile

Analysis of Isomerism in Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane skeleton contains several stereogenic centers. For the parent bicyclo[3.1.0]hexane, the bridgehead carbons (C1 and C5) are chiral. Substitution on the ring, as in bicyclo[3.1.0]hexane-3-carbonitrile, introduces additional chiral centers, leading to the possibility of multiple diastereomers and enantiomers. For instance, the synthesis of bicyclo[3.1.0]hexane derivatives often results in mixtures of diastereomers. google.com A base-promoted ring contraction of an epoxy ketone, for example, can yield a nearly 1:1 mixture of separable bicyclo[3.1.0]hexane diastereomers. acs.org

The synthesis and separation of these isomers are non-trivial. Enantiomers, which are non-superimposable mirror images, can be resolved through methods like diastereomeric salt formation or chromatography on a chiral stationary phase. researchgate.net The existence of a pseudo-enantiomeric relationship between certain bicyclo[3.1.0]hexane ring systems has been exploited to develop synthetic routes that can produce different target stereoisomers from a single precursor. acs.orgresearchgate.net This highlights the intricate stereochemical relationships inherent to this bicyclic system. For example, (1S,3S,5S)-2-Azathis compound is a specific chiral isomer used as a building block in pharmaceutical synthesis. lookchem.com

Substituents play a critical role in directing the stereochemical outcome of reactions that form the bicyclo[3.1.0]hexane core. The nature, size, and electronic properties of these groups can favor the formation of one stereoisomer over another. In photochemically induced rearrangements of substituted benzenes, silyl (B83357) groups have been shown to provide rapid access to bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers. acs.orgdiva-portal.org

Catalytic methods have been developed to achieve high levels of stereocontrol. Asymmetric transformations, such as intramolecular radical cyclopropanation, can construct enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. researchgate.netd-nb.info Similarly, diastereodivergent approaches using organocatalysis allow for the installation of all stereocenters in a controlled manner. researchgate.net The choice of catalyst and the substituents on the starting materials are determining factors in the final stereochemistry of the product. For instance, in the (3+2) annulation of cyclopropenes with aminocyclopropylanilines, sterically demanding substituents on the aniline (B41778) ring can significantly influence the diastereoselectivity of the resulting bicyclo[3.1.0]hexane. nih.gov

Conformational Preferences of the Bicyclo[3.1.0]hexane Ring System

The fusion of the three-membered ring onto the five-membered ring forces the latter into a non-planar conformation. The resulting strain and steric interactions dictate the preferred three-dimensional arrangement of the bicyclic system.

Unlike cyclohexane (B81311), which strongly prefers a chair conformation, the bicyclo[3.1.0]hexane ring system predominantly adopts a boat-like conformation. conicet.gov.arrsc.orgcapes.gov.br Computational studies, including ab initio and density functional theory (DFT) calculations, have consistently shown that boat-like conformers are significantly more stable than chair-like conformers for the parent bicyclo[3.1.0]hexane and many of its derivatives. researchgate.netconicet.gov.arrsc.orgoup.com This preference is a general trend in these bicyclic systems. oup.com

The primary reason for the instability of the chair form is the severe steric hindrance that would arise between the cyclopropane (B1198618) ring and the axial hydrogens on the six-membered ring portion of the structure. conicet.gov.ar In contrast, the boat conformation allows the cyclopropane ring to occupy a pseudo-equatorial position, minimizing these unfavorable interactions. conicet.gov.ar Experimental data from microwave and electron diffraction studies corroborate these computational findings, confirming the boat conformation as the sole stable configuration for the bicyclo[3.1.0]hexane molecule. conicet.gov.ar

Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers
Compound/SystemConformationRelative Energy (kcal/mol)MethodReference
1,5-Diazabicyclo[3.1.0]hexaneBoat (Cs)0.0MP2 acs.org
1,5-Diazabicyclo[3.1.0]hexaneChair (Cs)3.8MP2 acs.org
1,5-Diazabicyclo[3.1.0]hexaneTwist (C2)49.5MP2 acs.org
Bicyclo[3.1.0]hexane Derivative 3Boat-likeMore StableB3LYP/6-311++G researchgate.netrsc.org
Bicyclo[3.1.0]hexane Derivative 3Chair-likeLess StableB3LYP/6-311++G researchgate.netrsc.org

Intramolecular interactions, particularly hydrogen bonding and steric repulsion, are dominant factors in determining the relative stability among different conformers. researchgate.netrsc.org In substituted bicyclo[3.1.0]hexane derivatives containing functional groups like hydroxyls (-OH), the number and strength of intramolecular hydrogen bonds can stabilize certain boat-like or chair-like conformations. researchgate.netrsc.org For a polyhydroxylated bicyclo[3.1.0]hexane derivative, extensive conformational searches revealed that intramolecular hydrogen bonds were the most critical factor in dictating the stability of various conformers. rsc.org

The rigid bicyclo[3.1.0]hexane scaffold is an exceptionally useful tool in medicinal chemistry for designing conformationally restricted analogs of biologically active molecules. acs.orgnih.govnih.gov By locking the flexible side chains of neurotransmitters or other ligands into specific spatial arrangements, researchers can develop compounds with high selectivity for specific receptor subtypes. nih.govnih.gov

For example, by incorporating a bicyclo[3.1.0]hexane backbone into histamine (B1213489), researchers created rigid analogs where the spatial relationship between the imidazole (B134444) ring and the aminoalkyl chain was fixed. nih.govmdpi.com This conformational restriction resulted in ligands with high selectivity for the H₃ histamine receptor subtype over the H₄ subtype. nih.govnih.gov Similarly, using this scaffold to constrain the conformation of γ-aminobutyric acid (GABA) led to the development of the first highly potent and selective inhibitor for the betaine/GABA transporter-1 (BGT-1). nih.gov These studies demonstrate that the bicyclo[3.1.0]hexane structure is a valuable scaffold for developing potent and selective ligands by enforcing a specific bioactive conformation. nih.govnih.gov

Methodologies for Absolute Configuration Determination

The definitive assignment of the absolute configuration of chiral molecules like this compound is a fundamental challenge in stereochemistry. Researchers employ a combination of spectroscopic and crystallographic techniques to unambiguously determine the spatial arrangement of the atoms. These methods are often complemented by computational chemistry to correlate experimental data with theoretical models of the molecule's structure.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD), Optical Rotation Dispersion (ORD), Vibrational Circular Dichroism (VCD)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are powerful, non-destructive tools for determining the absolute configuration of molecules in solution.

A comprehensive approach involving multiple chiroptical techniques has been successfully applied to bicyclo[3.1.0]hexane derivatives. rsc.org In one such study, the electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra of a pair of enantiomers of a complex bicyclo[3.1.0]hexane derivative were measured. rsc.org

The process involves several key steps:

Conformational Analysis: The first step is a thorough search for all possible stable conformations of the molecule. For the bicyclo[3.1.0]hexane ring, boat-like conformers have been identified as significantly more stable than chair-like conformers. rsc.orgresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) is used to predict the ECD, ORD, and VCD spectra for all the low-energy conformers. rsc.orgresearchgate.net These calculations often incorporate a solvent model to better match experimental conditions. rsc.orgresearchgate.net

Spectral Comparison: The experimentally measured spectra are then compared with the computationally predicted spectra. A strong agreement between the experimental and calculated data for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. rsc.orgacs.org

This combined approach, leveraging the strengths of ECD, ORD, and VCD, provides a highly confident determination of the absolute configuration, even for conformationally flexible molecules with numerous rotatable bonds. rsc.orgresearchgate.net The consistency of the results across all three methods reinforces the reliability of the assignment. rsc.org

Table 1: Summary of Chiroptical Spectroscopy Application for Bicyclo[3.1.0]hexane Derivatives

TechniqueMeasurementComputational MethodKey FindingReference
ECD, ORD, VCDSpectra measured in acetonitrile (B52724) and acetonitrile-d3.DFT (B3LYP/6-311++G**, B3LYP/aug-cc-pVDZ) with solvent modeling.All three methods yielded the same, confident absolute configuration assignment by matching experimental and calculated spectra. rsc.org

X-ray Crystallography for Stereochemical Assignment

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides a precise map of electron density within a crystal, allowing for the exact placement of each atom to be determined.

For bicyclo[3.1.0]hexane derivatives, X-ray diffraction studies have been instrumental in:

Confirming Conformation: The analysis confirms that the bicyclo[3.1.0]hexane skeleton typically adopts a boat conformation. rsc.org

Unambiguous Stereochemical Assignment: It provides unequivocal proof of the stereochemistry of substituents and the fusion of the rings. In studies of bicyclo[3.1.0]hexane-based nucleosides, X-ray crystal structure analysis was used to definitively confirm the structure of key intermediates. researchgate.netnih.govmdpi.com

The process involves growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting model provides detailed information on bond lengths, bond angles, and the absolute configuration.

Table 2: Example of Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative

ParameterValueReference
Compound N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide rsc.org
Crystal System Triclinic rsc.org
Space Group P-1 rsc.org
a 9.89(1) Å rsc.org
b 9.53(1) Å rsc.org
c 5.602(5) Å rsc.org
α 104.71(2)° rsc.org
β 83.59(2)° rsc.org
γ 100.20(1)° rsc.org
Z 2 rsc.org
R-value 0.056 for 1649 observed reflections rsc.org

Modern X-ray diffraction studies on related compounds utilize advanced equipment and software for data collection and refinement, such as Bruker APEX II CCD diffractometers and SHELXL programs. researchgate.net The final structural data, including atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com

Computational Chemistry and Theoretical Studies on Bicyclo 3.1.0 Hexane 3 Carbonitrile

Density Functional Theory (DFT) Applications in Reaction Mechanism Research

DFT calculations have been instrumental in unraveling the mechanisms of reactions that form or involve the bicyclo[3.1.0]hexane skeleton. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

DFT studies have been successfully employed to map the potential energy surfaces of reactions forming bicyclo[3.1.0]hexane systems. For instance, in the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to produce the bicyclo[3.1.0]hexane motif, DFT calculations have been used to identify the transition states and intermediates. acs.orgacs.org This allows for the determination of activation barriers for key steps, such as the rate-determining hydride migration in the platinum-catalyzed pathway. acs.orgacs.org

In the context of 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives, DFT calculations at the M11/cc-pVDZ level of theory have revealed that the reactions are under kinetic control. beilstein-archives.orgsemanticscholar.org The calculated transition state energies have been shown to be consistent with experimentally observed stereoselectivity. beilstein-journals.orgnih.gov For example, in the reaction of protonated Ruhemann's Purple with 1-chloro-2-phenylcyclopropene, the relative Gibbs free energy changes between reactants, transition states, and possible intermediates have been calculated to elucidate the reaction pathway. beilstein-archives.org

A photoreaction of benzene (B151609) derivatives to yield substituted bicyclo[3.1.0]hexenes has also been investigated using DFT. The calculations helped to explore two major mechanism hypotheses, ultimately revealing that the operative mechanism involves the photorearrangement of benzene to benzvalene (B14751766), followed by protonation and nucleophilic addition. researchgate.net The activation barrier in the S1 state of benzene, which is crucial for this transformation, has been calculated to be approximately 8.6 kcal/mol. acs.org

Table 1: Calculated Activation Barriers in Bicyclo[3.1.0]hexane Formation Reactions This table is representative of data found in the search results and may not be exhaustive.

Reaction Type System Computational Method Calculated Barrier (kcal/mol) Reference
Enyne Cycloisomerization Pt-catalyzed β-enyne DFT Not specified acs.orgacs.org
Enyne Cycloisomerization Au-catalyzed α-enyne DFT Not specified acs.orgacs.org

Theoretical models are invaluable for understanding and predicting the stereochemical outcomes of reactions involving the bicyclo[3.1.0]hexane system. The rigid, fused-ring structure imposes significant steric and stereoelectronic constraints that influence reactivity.

In the Pt-catalyzed cycloisomerization of β-enynes, distortion/interaction analyses have shown that the diastereoselectivity is governed by a preference for a transition state that maximizes stabilizing interactions, such as hydrogen bonding and C-H···π interactions, while minimizing steric repulsion. acs.org For the analogous Au-catalyzed reaction of α-enynes, the stereochemical outcome is determined by the degree of out-of-plane distortion of the alkenyl group and the bending of the alkynyl moiety in the transition state. acs.orgacs.org These insights, derived from DFT calculations, are crucial for guiding the selection of appropriate catalysts and substrates to achieve a desired stereoisomer.

The inherent strain and electronic properties of the cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane system create pronounced stereoelectronic effects that can be leveraged in synthesis. wiley-vch.de Computational studies can model these effects, for example, by analyzing the orbital overlaps between the Walsh orbitals of the cyclopropane ring and adjacent bonds, which can explain the regioselectivity of certain reactions. acs.org

DFT calculations provide detailed structures of transient intermediates and transition states that are often impossible to detect experimentally. acs.orgacs.org This allows for a step-by-step elucidation of complex reaction pathways. For instance, in the visible-light-induced intramolecular dearomative cyclization of bicyclo[1.1.0]butanes (BCBs) to form bicyclo[4.1.1] frameworks, which can be related to the bicyclo[3.1.0]hexane system, DFT calculations supported a mechanism initiated by an energy transfer process. researchgate.net The key open-shell singlet biradical intermediate was shown to undergo either a [4π+2σ] cycloaddition or a 1,4-hydrogen atom transfer (HAT) process, with the reaction pathway being dependent on the substituents at the bridgehead position of the BCB. researchgate.net

Similarly, in the 1,3-dipolar cycloaddition reactions to form 3-azabicyclo[3.1.0]hexanes, DFT studies have identified the reaction as being HOMO(cyclopropene)-LUMO(ylide) controlled, which classifies it as an inverse electron-demand reaction. beilstein-archives.orgnih.gov The computational analysis of the mechanism of azomethine ylide formation from ninhydrin (B49086) and sarcosine (B1681465) revealed that the experimentally observed 1-methylspiro[aziridine-2,2′-indene]-1′,3′-dione is a kinetically controlled product that acts as a precursor to the 1,3-dipole. thieme-connect.com

Conformational Analysis and Stability Studies using DFT

The conformational landscape of the bicyclo[3.1.0]hexane ring system is a key determinant of its chemical and physical properties. DFT calculations have been extensively used to explore the relative stabilities of different conformers.

The bicyclo[3.1.0]hexane skeleton can, in principle, exist in boat-like and chair-like conformations. Extensive conformational searches and energy minimization calculations have consistently shown that the boat-like conformers are significantly more stable than the chair-like conformers. researchgate.netrsc.orgresearchgate.net A recent study employing the M06-2X/6-311++G(d,p) level of theory found the chair conformation of the parent bicyclo[3.1.0]hexane to be approximately 3 kcal/mol less stable than the boat form. conicet.gov.arresearchgate.net This preference is a general feature, largely independent of substitution patterns. conicet.gov.ar

For substituted bicyclo[3.1.0]hexane derivatives, such as a derivative with four hydroxyl groups and one azide (B81097) group, extensive conformational searches at the B3LYP/6-311++G** level also identified the boat-like conformers as being much more stable. researchgate.netrsc.org

Table 2: Relative Energies of Bicyclo[3.1.0]hexane Conformers This table is representative of data found in the search results and may not be exhaustive.

Compound Conformer Computational Method Relative Energy (kcal/mol) Reference
Bicyclo[3.1.0]hexane Boat M06-2X/6-311++G(d,p) 0.0 researchgate.netconicet.gov.ar
Bicyclo[3.1.0]hexane Chair M06-2X/6-311++G(d,p) ~3.0 conicet.gov.arresearchgate.net
Hydroxy/Azido derivative Boat-like B3LYP/6-311++G** More Stable researchgate.netrsc.org

In substituted bicyclo[3.1.0]hexane derivatives, particularly those with hydrogen-bonding functional groups like hydroxyls and amines, intramolecular hydrogen bonds play a dominant role in determining the relative stability of different conformers. researchgate.netrsc.org DFT calculations are a powerful tool for identifying and quantifying the energetic contributions of these non-covalent interactions. nih.govsemanticscholar.org

For a polyhydroxylated bicyclo[3.1.0]hexane derivative, DFT simulations revealed that the number and strength of intramolecular hydrogen bonds are the most critical factors governing the relative stability among the various boat-like conformers, as well as among the less stable chair-like conformers. researchgate.netrsc.org This highlights that while the bicyclic core dictates the general conformational preference (boat over chair), the specific arrangement of substituents and the resulting intramolecular interactions fine-tune the conformational landscape.

Spectroscopic Property Simulations via DFT

Density Functional Theory (DFT) has become a cornerstone in the computational prediction of spectroscopic properties for organic molecules. By calculating the electronic structure and its response to electromagnetic fields, DFT can generate theoretical spectra that are often in excellent agreement with experimental data. This predictive power is instrumental in structural elucidation and analysis. For the bicyclo[3.1.0]hexane framework, DFT calculations are essential for navigating its conformational complexities, such as the preference for boat-like over chair-like conformers, and understanding how functional groups influence its stability and properties. rsc.orgnih.govacs.org

The definitive determination of a chiral molecule's absolute configuration is a significant challenge in stereochemistry. Chiroptical spectroscopy, which measures the differential interaction of a molecule with left and right circularly polarized light, provides a powerful solution when combined with computational simulations. Methodologies combining Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) with DFT calculations offer a high degree of confidence in assigning the absolute configuration of complex chiral molecules, including those with flexible structures like bicyclo[3.1.0]hexane derivatives. rsc.orgdocumentsdelivered.com

A comprehensive study on a functionalized bicyclo[3.1.0]hexane derivative demonstrated the power of this combined approach. rsc.orgnih.gov Researchers measured the experimental ECD, ORD, and VCD spectra and compared them to spectra simulated using DFT. The process involved several key steps:

Conformational Search: An extensive search for all possible low-energy conformers was performed. For the bicyclo[3.1.0]hexane ring system, boat-like conformers were found to be significantly more stable than chair-like ones. rsc.orgnih.gov

DFT Calculations: The geometries of these conformers were optimized, and their chiroptical properties were simulated using DFT at levels of theory such as B3LYP with basis sets like 6-311++G** and aug-cc-pVDZ. rsc.orgresearchgate.net

Spectral Averaging: The simulated spectra for each conformer were averaged based on their calculated Boltzmann population to produce a final theoretical spectrum for comparison with experimental results.

Configuration Assignment: By comparing the simulated spectra of the possible enantiomers with the experimental spectrum, the absolute configuration was unambiguously assigned. The study found that all three chiroptical methods (ECD, ORD, and VCD) independently led to the same stereochemical assignment, showcasing the robustness of the methodology. rsc.orgdocumentsdelivered.com

This approach, while demonstrated on a different derivative, is directly applicable to Bicyclo[3.1.0]hexane-3-carbonitrile for determining its absolute configuration.

Table 1: Computational Methods for Chiroptical Spectra Simulation of a Bicyclo[3.1.0]hexane Derivative

Parameter Method/Basis Set Purpose Reference
Conformational Search B3LYP/6-311++G** Identify low-energy conformers nih.gov
Spectra Simulation B3LYP/6-311++G** Calculate ECD, ORD, and VCD spectra rsc.org
Spectra Simulation B3LYP/aug-cc-pVDZ Calculate ECD, ORD, and VCD spectra rsc.org

Beyond chiroptical properties, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (for IR and Raman spectroscopy). d-nb.inforesearchgate.net These predictions are invaluable for assigning experimental spectra, verifying structures, and understanding the electronic environment of nuclei within a molecule.

The accuracy of NMR chemical shift prediction has been significantly enhanced by accounting for the effects of multiple conformational isomers. d-nb.info The general procedure involves:

Calculating the geometries and energies of all relevant conformers.

Computing the NMR shielding constants for each conformer.

Averaging the shielding constants based on the Boltzmann distribution of the conformers to obtain the final predicted chemical shifts. d-nb.info

For vibrational frequencies, DFT calculations can predict the positions and intensities of IR absorption bands. researchgate.net While raw calculated frequencies often show systematic errors, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data and aiding in the assignment of complex vibrational modes. researchgate.net For instance, the characteristic stretching frequency of the nitrile (C≡N) group in this compound could be accurately predicted using this method.

Table 2: General DFT Functionals for NMR and Vibrational Spectra Prediction

Task DFT Functional Basis Set Key Consideration Reference
¹H & ¹³C NMR Shifts M06-2X, MPW1PW91 6-311+G(2d,p) Conformer averaging is crucial for accuracy. d-nb.info

Solvent Effects Modeling in Computational Studies (e.g., Implicit Continuum Polarization Models)

Computational studies performed in the gas phase can differ significantly from the reality of solution-phase chemistry. Therefore, accounting for solvent effects is critical for accurate predictions of molecular properties and spectra. rsc.org Implicit continuum polarization models are a computationally efficient and widely used method to simulate the bulk electrostatic effects of a solvent. acs.orgmdpi-res.com

The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. liverpool.ac.uk In this approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. The solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute's electron density. This self-consistent reaction field (SCRF) is incorporated into the quantum mechanical calculation, modifying the molecule's energy, geometry, and properties. dokumen.pub

In the computational studies of bicyclo[3.1.0]hexane derivatives, implicit continuum models have been successfully used to account for solvent effects in the simulation of chiroptical spectra in solvents like acetonitrile (B52724). rsc.orgnih.gov While these models are effective for capturing bulk solvent effects, for reactions or properties involving specific solute-solvent interactions like strong hydrogen bonding, a hybrid approach that includes one or more explicit solvent molecules in the calculation may be necessary for higher accuracy. rsc.org

Advanced Analytical Characterization Techniques in Bicyclo 3.1.0 Hexane 3 Carbonitrile Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular characterization for Bicyclo[3.1.0]hexane-3-carbonitrile. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecule's atomic connectivity and composition. For stereochemical assignments, chiroptical methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. The rigid, strained bicyclic system results in a complex and informative spectrum.

¹H NMR: The proton NMR spectrum displays signals corresponding to the nine protons of the bicyclo[3.1.0]hexane core. The chemical shifts are typically found in the upfield region (δ 0.2–3.0 ppm) due to the saturated, alicyclic nature of the ring system. Protons on the cyclopropane (B1198618) ring (C1, C5, C6) are particularly shielded and can appear at very high fields, sometimes below 1.0 ppm. The proton at C3, being adjacent to the electron-withdrawing nitrile group, is expected to be deshielded relative to other methine protons in the structure. Complex spin-spin coupling patterns arise from the fixed dihedral angles between adjacent protons, providing crucial data for determining their relative stereochemistry (cis/trans isomerism). For instance, analysis of a related derivative, 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane, showed multiplets for the cyclopropyl (B3062369) and cyclopentyl protons between δ 0.2 and 1.7 ppm, with the proton adjacent to the cyano group appearing as a multiplet at a downfield shift of δ 5.1 ppm. google.com

¹³C NMR: The ¹³C NMR spectrum provides information on the seven carbon atoms of the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the δ 115–125 ppm range. The carbons of the bicyclic frame appear in the aliphatic region (δ 5–45 ppm). The quaternary bridgehead carbons (C1 and C5) and the cyclopropyl methylene (B1212753) carbon (C6) are typically shielded. For example, in a [1S-(1α,5α,6β)]-6-Chloro-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carbonitrile, the nitrile carbon appears at δ 111.8 ppm, while the ring carbons resonate between δ 26.3 and 67.9 ppm. wiley-vch.de

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the ring system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for unambiguously assigning proton signals to their corresponding carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is essential for confirming the stereochemistry, particularly the endo or exo orientation of the nitrile group relative to the cyclopropane ring.

Table 1: Predicted NMR Data for this compound based on Analogues
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (from 2D NMR)
H1/H5~1.5 - 1.9~25 - 35 (C1/C5)COSY with H2, H6; HMBC to CN
H2/H4~1.8 - 2.5~20 - 30 (C2/C4)COSY with H1, H3, H5
H3~2.8 - 3.2~15 - 25 (C3)COSY with H2, H4; HMBC to CN
H6~0.5 - 1.0~5 - 15 (C6)COSY with H1, H5
C≡N-~120 - 125HMBC from H3, H2, H4

Note: These are estimated values. Actual chemical shifts depend on the specific stereoisomer and solvent.

Mass Spectrometry (MS): Techniques for Molecular Weight and Fragmentation Pattern Analysis (EI, ESI, APCI, GC-MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pathways of this compound, which has a molecular weight of 107.15 g/mol .

Ionization Techniques:

Electron Impact (EI): Often coupled with Gas Chromatography (GC-MS), EI is a high-energy technique that provides a detailed fragmentation pattern, creating a molecular fingerprint. For this compound, the molecular ion peak (M⁺) at m/z = 107 would be expected.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques, typically used with liquid chromatography (LC-MS). They are less likely to cause extensive fragmentation and are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ at m/z = 108 or other adducts (e.g., [M+Na]⁺). mdpi.com

Fragmentation Analysis: The strained bicyclic ring system influences the fragmentation pattern. Common fragmentation pathways would likely involve the loss of small, stable molecules. A characteristic fragmentation for nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 Da), which would lead to a significant fragment ion at m/z = 80. Other fragmentations could involve the cleavage of the cyclopentane (B165970) ring, leading to a complex series of smaller aliphatic ions. GC-MS analysis of related bicyclic compounds has been used to identify components based on their retention times and fragmentation patterns. researchgate.netekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound.

The most diagnostic absorption is the stretching vibration of the nitrile (C≡N) group. This peak is typically sharp and of medium intensity, appearing in a relatively uncongested region of the spectrum, around 2220–2260 cm⁻¹ . acs.org For a related bicyclic nitrile, a peak was observed at 2240 cm⁻¹, confirming this range. google.com

Other expected absorptions include:

C-H Stretching: Aliphatic C-H stretches from the bicyclic frame are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). The C-H stretches associated with the strained cyclopropane ring may appear at slightly higher frequencies, occasionally just above 3000 cm⁻¹.

C-H Bending: Methylene (CH₂) scissoring and bending vibrations occur in the 1450–1470 cm⁻¹ region.

C-C Stretching: The C-C bond vibrations of the ring system contribute to the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
C≡NStretch2220 - 2260Medium, Sharp
C-H (Aliphatic)Stretch2850 - 2960Medium to Strong
C-H (Cyclopropane)Stretch~3000 - 3080Medium
CH₂Bend (Scissoring)~1450 - 1470Medium

Chiroptical Spectroscopies (ECD, ORD, VCD) for Stereochemical Information

This compound is a chiral molecule, possessing multiple stereocenters. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of its enantiomers.

Research on various bicyclo[3.1.0]hexane derivatives has shown that a combination of experimental chiroptical spectroscopy and Density Functional Theory (DFT) calculations is a powerful approach for unambiguous stereochemical assignment. lookchem.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively, at UV-Vis wavelengths. While the nitrile chromophore itself has weak electronic transitions, its presence influences the electronic environment of the bicyclic core. The experimental ECD and ORD spectra are compared with spectra simulated by DFT for a proposed absolute configuration. A match between the experimental and simulated spectra provides high confidence in the assignment. lookchem.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. It provides a rich and highly detailed fingerprint of a molecule's stereochemistry. The combination of VCD with ECD and ORD offers a multi-faceted approach that significantly increases the reliability of assigning the absolute configuration for conformationally complex molecules like bicyclo[3.1.0]hexane derivatives. lookchem.com

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are cornerstone techniques for the analysis of bicyclic compounds. They are routinely used for purity determination and can be adapted for preparative purification.

High-Performance Liquid Chromatography (HPLC):

Mode: Reversed-phase HPLC is the most common mode used for compounds of this polarity.

Stationary Phase: C18 (octadecylsilane) columns are widely employed, offering good retention and separation based on hydrophobicity.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components in a complex mixture. For instance, studies on related bicyclo[3.1.0]hexane nucleosides have used C18 columns with water/acetonitrile gradients for purity analysis. mdpi.comnih.gov

Detection: UV detection is suitable if the molecule contains a chromophore or if a derivatizing agent is used. For this compound itself, detection at low wavelengths (~190-210 nm) would be necessary. Coupling HPLC with a mass spectrometer (LC-MS) provides much greater sensitivity and specificity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that utilizes columns packed with sub-2 µm particles. youtube.com This technology operates at higher pressures, leading to significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. nih.govnih.gov An established HPLC method for a bicyclic compound can be transferred to a UPLC system by using a column with the same stationary phase chemistry but smaller particle size and adjusting the flow rate and gradient accordingly. waters.com This allows for a dramatic increase in sample throughput, which is highly valuable in research and quality control settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds within a sample. In the context of this compound research, GC-MS serves as a crucial tool for verifying the presence and purity of the synthesized compound and identifying byproducts.

The process involves injecting a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). Compounds with higher volatility and weaker interactions with the stationary phase elute faster. For bicyclo[3.1.0]hexane derivatives, non-polar columns are often employed with a programmed temperature gradient to ensure efficient separation.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a molecular "fingerprint." The retention time from the GC and the fragmentation pattern from the MS together provide high confidence in compound identification. For instance, GC-MS analysis of a related compound, Bicyclo[3.1.0]hexane-6-methanol,2-hydroxy-1,4,4-trimethyl, identified in a natural product extract, showed a distinct retention time of 9.055 minutes, allowing for its specific identification within a complex mixture. researchgate.net

Table 1: Illustrative GC-MS Parameters for Bicyclo[3.1.0]hexane Derivatives

ParameterValue/DescriptionPurpose
GC Column HP-5 (or similar non-polar), 30 m x 0.25 mmSeparation of non-polar to semi-polar analytes.
Carrier Gas Helium or HydrogenInert mobile phase to carry the sample through the column.
Injection Mode Split/SplitlessControls the amount of sample introduced onto the column.
Temperature Program Initial 50°C, ramp at 10°C/min to 250°C Ensures separation of compounds with a range of boiling points.
MS Ionization Electron Impact (EI), 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Quadrupole or Time-of-Flight (TOF)Separates and detects ions based on their mass-to-charge ratio.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. In the synthesis of this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. beilstein-journals.orgpsu.edu

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent).

Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica and have lower Rf values. By comparing the spots of the reaction mixture to those of the starting materials, chemists can visually assess the reaction's status. psu.edu For example, in the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, TLC analysis was used to confirm the completion of the reaction. beilstein-journals.org Furthermore, preparative TLC can be used for purification, as demonstrated in the isolation of a bicyclo[3.1.0]hexane derivative using a chloroform/methanol (9:1) solvent system. nih.gov

Table 2: Example TLC System for Monitoring a Reaction

CompoundPolarityTypical Rf Value (e.g., in 4:1 Hexane:Ethyl Acetate)Spot Appearance
Starting Material (e.g., an alkene) Low~0.8Visible under UV light if chromophore is present.
This compound Moderate~0.5May require staining (e.g., permanganate) for visualization.
Byproduct (e.g., a diol) High~0.1Stains readily with oxidizing agents.

Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Many synthetic routes to bicyclo[3.1.0]hexane derivatives can produce chiral molecules, which exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, assessing the enantiomeric purity (or enantiomeric excess, ee) of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatography impossible. Chiral HPLC overcomes this by using a chiral stationary phase (CSP). iapc-obp.com The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to form transient diastereomeric complexes with differing stabilities. iapc-obp.combgb-analytik.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

Research on related azabicyclo[3.1.0]hexane structures provides specific examples of this technique. The enantiomeric excess of these compounds was determined using a Phenomenex chiral INA column with a mobile phase of hexanes and 2-propanol. rsc.org The separated enantiomers were detected by a UV detector at 210 nm. In one case, the minor enantiomer eluted at 11.91 minutes and the major enantiomer at 13.00 minutes, allowing for the calculation of a 99% enantiomeric excess. rsc.org

Table 3: Chiral HPLC Conditions for Enantiomeric Separation of a Bicyclo[3.1.0]hexane Derivative

ParameterValue/DescriptionReference
Column Phenomenex Chiral INA rsc.org
Mobile Phase Hexanes:2-Propanol (90:10) rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 210 nm rsc.org
Retention Time (Major Enantiomer) 13.00 min rsc.org
Retention Time (Minor Enantiomer) 11.91 min rsc.org
Calculated Enantiomeric Excess 99% rsc.org

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

While spectroscopic and chromatographic methods provide compelling evidence for a molecule's structure, X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional arrangement in the solid state. This technique is particularly valuable for complex, rigid structures like this compound, as it can definitively establish the relative stereochemistry of all chiral centers and confirm the conformation of the bicyclic system.

The method requires a single, high-quality crystal of the compound. This crystal is exposed to a focused beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is collected and analyzed by a computer to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, providing exact bond lengths, bond angles, and torsional angles.

Studies on various bicyclo[3.1.0]hexane derivatives have utilized this technique to confirm their structures. For example, the structure of a complex nucleoside derivative containing the bicyclo[3.1.0]hexane scaffold was unequivocally confirmed by X-ray crystal structure analysis. nih.govsemanticscholar.org In another study, X-ray analysis of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclic skeleton adopts a "boat" conformation and provided precise crystal lattice parameters. rsc.org This level of detail is unattainable by other analytical methods and is crucial for understanding structure-activity relationships.

Table 4: Crystallographic Data for a Representative Bicyclo[3.1.0]hexane Derivative

ParameterValueReference
Compound N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide rsc.org
Crystal System Triclinic rsc.org
Space Group P-1 rsc.org
a (Å) 9.89 rsc.org
b (Å) 9.53 rsc.org
c (Å) 5.602 rsc.org
α (°) 104.71 rsc.org
β (°) 83.59 rsc.org
γ (°) 100.20 rsc.org
Conformation Boat rsc.org

Synthetic Utility and Applications of Bicyclo 3.1.0 Hexane 3 Carbonitrile in Advanced Organic Synthesis

Bicyclo[3.1.0]hexane-3-carbonitrile as a Key Building Block for Complex Molecular Architectures

The unique conformational constraints imposed by the bicyclo[3.1.0]hexane framework make it an attractive building block for creating complex molecular structures with well-defined three-dimensional geometries. This is particularly valuable in medicinal chemistry, where the specific shape of a molecule is often critical for its interaction with biological targets. The nitrile group at the C-3 position further enhances its utility, serving as a versatile chemical handle for a variety of transformations.

One significant application of this scaffold is in the synthesis of pharmacologically active agents. For instance, the related compound, 2-azathis compound, has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type II diabetes. google.com The synthesis of such complex heterocyclic systems relies on the foundational bicyclic core, demonstrating its role as a crucial starting material. The rigid structure helps to orient substituents in precise spatial arrangements, which can lead to enhanced binding affinity and selectivity for a given biological target.

The bicyclo[3.1.0]hexane system serves as a key intermediate in the synthesis of various nucleosides and nucleotides where the bicyclic moiety replaces the traditional ribose ring. nih.gov This substitution can confer increased potency and selectivity for specific receptor subtypes. nih.govnih.gov The development of synthetic routes to produce these bicyclic intermediates in larger quantities is crucial for advancing research into their biological applications. nih.gov

Development of Derivatization Strategies for Expanded Chemical Space Exploration

The chemical versatility of this compound is largely centered on the reactivity of the nitrile group. This functional group provides a gateway to a wide array of other functionalities, allowing for extensive exploration of the surrounding chemical space. These derivatization strategies are fundamental to creating libraries of compounds for screening in drug discovery and materials science.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding bicyclo[3.1.0]hexane-3-carboxylic acid. This carboxylic acid derivative is itself a versatile intermediate, enabling the formation of esters, amides, and other acid derivatives. A patent for related mGluR modulators describes the hydrolysis of a 2-amino-6-fluorothis compound to the corresponding amino acid derivative, highlighting a key synthetic pathway. google.com

Reduction: The nitrile group can be reduced to a primary amine, yielding bicyclo[3.1.0]hexan-3-aminomethane. This transformation introduces a basic center into the molecule and provides a nucleophilic site for further reactions, such as alkylation, acylation, or the formation of sulfonamides.

Cycloadditions: The nitrile group can potentially participate in cycloaddition reactions, leading to the formation of various heterocyclic rings fused to the bicyclic scaffold.

Beyond the nitrile group, derivatization can also occur on the bicyclic frame itself, although this is often more challenging. The table below summarizes some potential derivatization strategies.

Functional Group Transformation Resulting Moiety Potential Application
Nitrile (-CN)HydrolysisCarboxylic Acid (-COOH)Intermediate for amides, esters
Nitrile (-CN)ReductionAminomethyl (-CH₂NH₂)Introduction of a basic, nucleophilic center
Bicyclic RingC-H ActivationFunctionalized RingIntroduction of new substituents

These derivatization pathways allow chemists to systematically modify the structure of this compound, fine-tuning its physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is essential for developing new chemical entities with desired characteristics.

Role in Reaction Cascades and Multi-Step Total Synthesis Endeavors

The bicyclo[3.1.0]hexane framework is a recurring motif in a variety of natural products and complex synthetic targets. d-nb.info As such, intermediates like this compound play a role in multi-step synthetic sequences. While a specific total synthesis commencing directly from this compound is not prominently featured in the reviewed literature, its utility is implied by its inclusion in synthetic strategies for complex molecules.

The synthesis of various receptor ligands and modulators often involves the use of bicyclo[3.1.0]hexane intermediates. nih.govgoogle.com These syntheses are inherently multi-step endeavors where the rigid scaffold is elaborated with other necessary functional groups and ring systems. The nitrile functionality in this compound makes it an apt substrate for such extended synthetic campaigns.

Contribution to the Synthesis of Chiral Intermediates

The stereochemistry of the bicyclo[3.1.0]hexane ring system is a critical factor in its application, particularly in pharmaceuticals, where enantiomers of a drug can have vastly different biological activities. The development of methods for the asymmetric synthesis of bicyclo[3.1.0]hexanes is an area of significant research interest. d-nb.info

This compound can serve as a precursor to valuable chiral intermediates. Synthetic strategies often focus on establishing specific stereocenters on the bicyclic core. For example, in the development of selective GABA transporter inhibitors, the bicyclo[3.1.0]hexane backbone was used to rigidly constrain the conformation of a GABA analogue, leading to a highly potent and selective inhibitor. nih.gov The synthesis of the specific stereoisomers of the bicyclic core was essential to achieving this selectivity. nih.gov

Methods for producing enantiomerically pure bicyclo[3.1.0]hexane derivatives include:

Asymmetric Cyclopropanation: Catalytic enantioselective intramolecular cyclopropanation can be used to construct the bicyclic skeleton with high stereocontrol, yielding enantioenriched products. d-nb.info

Resolution of Racemates: Chiral chromatography or crystallization with a chiral resolving agent can be used to separate enantiomers of bicyclo[3.1.0]hexane derivatives.

Use of Chiral Starting Materials: Synthesizing the bicyclic system from a chiral starting material, such as L-ribose, can provide access to enantiopure intermediates. nih.gov

The table below outlines research findings on the synthesis of chiral bicyclo[3.1.0]hexane systems.

Research Focus Key Finding Significance Reference
Asymmetric CyclopropanationA Cu(I)/secondary amine cooperative catalyst enables the enantioselective construction of bicyclo[3.1.0]hexane skeletons.Provides a direct route to chiral bicyclic structures with multiple stereocenters. d-nb.info
Conformationally Restricted AnaloguesUsing a bicyclo[3.1.0]hexane backbone to restrict the conformation of GABA led to a highly selective BGT-1 inhibitor.Demonstrates the importance of stereochemistry for biological target selectivity. nih.gov
Chiral Starting MaterialsL-ribose can be used as a readily available, enantiopure building block for the synthesis of key bicyclo[3.1.0]hexane intermediates.Offers a practical pathway to enantiomerically pure complex molecules. nih.gov

These approaches underscore the importance of stereochemical control and highlight how this compound can be a valuable achiral or racemic starting material for the generation of crucial chiral intermediates.

Applications in Materials Science and Specialty Chemical Production

While the primary research focus for bicyclo[3.1.0]hexane derivatives has been in medicinal chemistry, their unique structural properties also suggest potential applications in materials science and the production of specialty chemicals. The rigid, compact nature of the bicyclic scaffold can impart desirable properties to polymers and other materials.

A study on the polymerization of Bicyclo[3.1.0]hexane-1-carbonitrile, a structural isomer of the title compound, indicates that these strained ring systems can be susceptible to polymerization, opening avenues for new types of polymers with potentially novel thermal and mechanical properties. acs.org Although this study did not use the 3-carbonitrile isomer, it establishes a proof of principle for the polymerization of this class of compounds.

Furthermore, the 3-azabicyclo[3.1.0]hexane framework, accessible from derivatives of bicyclo[3.1.0]hexane, is noted for its use in creating spiro compounds that have found applications in materials science as organic semiconductors. beilstein-journals.org This suggests that this compound could serve as a precursor for materials with interesting electronic properties.

Pharmacological and Biological Research Perspectives on Bicyclo 3.1.0 Hexane 3 Carbonitrile Derivatives

Mechanistic Studies of Ligand-Target Interactions

Modulation of Enzyme and Receptor Activity

Derivatives of bicyclo[3.1.0]hexane-3-carbonitrile have been investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating their potential as therapeutic agents.

One of the most prominent examples is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. The compound (1S,3S,5S)-2-azathis compound is a key component of the highly potent and selective DPP-4 inhibitor, Saxagliptin. In this context, the this compound moiety serves as a rigid scaffold that correctly orients the interacting groups within the active site of the DPP-4 enzyme.

Beyond enzyme inhibition, the broader 3-azabicyclo[3.1.0]hexane scaffold has been explored for its interaction with various receptors. Compounds incorporating this moiety have been identified as antagonists of opioid receptors and the dopamine D3 receptor. Furthermore, this structural motif is found in inhibitors of histone deacetylase and compounds with antibacterial activity mdpi.com. Spiro-fused heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane moiety have also shown potential as antitumor agents, with IC50 values in the micromolar range against various cancer cell lines mdpi.com.

In the realm of G protein-coupled receptors, nucleoside analogs incorporating the bicyclo[3.1.0]hexane scaffold in place of the ribose ring have been a focus of research, particularly in targeting adenosine (B11128) receptors. This modification is known to enhance potency and selectivity for the A3 adenosine receptor subtype nih.govsemanticscholar.org.

Understanding Conformational Requirements for Biological Activity

The rigid nature of the bicyclo[3.1.0]hexane system is crucial for its biological activity, as it locks the molecule into a specific conformation, thereby reducing the entropic penalty upon binding to a target. This pre-organization of the pharmacophoric elements can lead to higher affinity and selectivity.

The bicyclo[3.1.0]hexane scaffold can exist in different conformations, and the fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings significantly influences the preferred geometry. This conformational restriction is a key strategy in drug design to mimic the bioactive conformation of more flexible endogenous ligands. For instance, in the design of antiviral nucleoside analogs, the bicyclo[3.1.0]hexane core has been used to lock the conformation into either a "North" or "South" pucker, which are the two preferred conformations of the ribose ring in natural nucleosides nih.gov. This allows for the investigation of the specific conformational requirements of viral enzymes. L-bicyclo[3.1.0]hexenyl nucleosides with a fixed north conformation have been designed as anti-HIV agents with the aim of reducing cytotoxicity while maintaining high potency nih.gov.

Structure-Activity Relationship (SAR) Studies for Bicyclo[3.1.0]hexane Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For bicyclo[3.1.0]hexane analogs, these studies have provided valuable insights into optimizing their therapeutic potential.

Impact of Modifications at the Bicyclo[3.1.0]hexane Moiety

Modifications to the bicyclo[3.1.0]hexane scaffold itself can have a profound impact on biological activity. The rigid framework allows for precise positioning of substituents, and even subtle changes can alter receptor or enzyme interactions. For example, in the development of S1P1 receptor agonists, the bicyclo[3.1.0]hexane-fused thiophene head group was systematically simplified. It was found that the bicyclo[3.1.0]hexane moiety could be replaced by a less rigid cyclohexane (B81311) ring without compromising the S1P receptor affinity profile. Further simplification to an isobutyl-substituted thiophene also yielded potent and selective S1P1 agonists acs.org. This indicates that while the initial bicyclic scaffold provided a good starting point, a less constrained system could also achieve the desired activity.

Influence of Purine (B94841) Ring Substitutions in Nucleoside Analogs

In the context of nucleoside analogs targeting adenosine receptors, where the bicyclo[3.1.0]hexane system replaces the ribose sugar, substitutions on the purine ring are critical for affinity and selectivity. A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinity at P1 receptors. These studies focused on modifications at the 1-, 2-, and 6-positions of the purine ring.

Key findings from these SAR studies include:

Substitution at the 6-position: Introduction of an amino group at the 6-position of the adenine ring significantly increased A3 receptor affinity. Benzylation of this exocyclic amine was also found to restore A3 receptor affinity nih.govsemanticscholar.org.

Substitution at the 2-position: The nature of the substituent at the 2-position also plays a role in receptor affinity.

Role of the 1-nitrogen: The nitrogen atom at the 1-position of the purine ring was found not to be essential for A3 receptor affinity nih.govsemanticscholar.org.

The following table summarizes the affinity data (Ki in µM) for a selection of bicyclo[3.1.0]hexane-based nucleoside analogs at the human A3 adenosine receptor, illustrating the impact of purine ring substitutions.

CompoundModificationsA3 Receptor Affinity (Ki, µM)
Compound A6-chloro, 2-nitro, 1-deaza> 10
Compound B6-benzylamino, 2-nitro, 1-deaza0.50
Compound C6-amino, 2-nitro, 1-deaza1.60
Compound D6-dibenzylamino, 2-methylthio0.38

Optimization of Receptor Selectivity and Potency

The optimization of receptor selectivity and potency is a primary goal in drug discovery. The rigid bicyclo[3.1.0]hexane scaffold has proven to be a valuable tool in achieving this. By locking the conformation of a molecule, it is possible to fine-tune its interactions with the target receptor while minimizing off-target effects.

In the development of A3 adenosine receptor ligands, the bicyclo[3.1.0]hexane core, also referred to as a (N)-methanocarba modification, has been shown to increase both potency and selectivity for the A3 subtype over other adenosine receptors nih.govsemanticscholar.org. For instance, a derivative with a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine ring displayed high A3 receptor selectivity with a Ki of 0.38 µM nih.govsemanticscholar.org.

The following interactive table illustrates the selectivity profile of a potent bicyclo[3.1.0]hexane-based nucleoside analog across different adenosine receptor subtypes.

Receptor SubtypeAffinity (Ki, µM)
A1> 10
A2A> 10
A2B> 10
A30.38

Bicyclo[3.1.0]hexane as a Bioisosteric Replacement Strategy in Medicinal Chemistry

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a compound. The bicyclo[3.1.0]hexane scaffold has emerged as a valuable bioisostere, particularly for flexible ring systems and aromatic groups.

The rigid, three-dimensional nature of the bicyclo[3.1.0]hexane core makes it an attractive replacement for more flexible carbocyclic rings like cyclohexane. By constraining the conformational freedom of a molecule, this bioisosteric replacement can enhance binding affinity and selectivity for a biological target. The non-planar, puckered geometry of the bicyclo[3.1.0]hexane system also introduces C(sp3)-rich character into a molecule, which can lead to improved physicochemical properties such as solubility and metabolic stability compared to flat aromatic rings nih.gov.

In recent years, saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes, bicyclo[2.1.1]hexanes, and bicyclo[3.1.1]heptanes have been explored as bioisosteres for ortho- and meta-substituted benzene (B151609) rings nih.gov. The bicyclo[3.1.0]hexane framework can also be considered in this context as a means to escape "flatland" in drug design, offering a defined exit vector for substituents that can mimic the spatial arrangement of functional groups on an aromatic ring while providing a more three-dimensional structure.

In the context of nucleoside analogs, the bicyclo[3.1.0]hexane scaffold serves as a bioisosteric replacement for the furanose ring. This substitution locks the conformation and has been shown to be particularly effective in the design of potent and selective A3 adenosine receptor agonists nih.govsemanticscholar.org. Additionally, moieties introduced at the 5'-position of bicyclo[3.1.0]hexane-based nucleosides have been considered as potential bioisosteres of mono- and diphosphate groups semanticscholar.org.

Mimicry of Aromatic Ring Systems

The bicyclo[3.1.0]hexane scaffold has emerged as a valuable non-aromatic bioisostere for phenyl rings in medicinal chemistry. This strategic replacement aims to improve the physicochemical and pharmacokinetic properties of drug candidates by moving away from flat, lipophilic aromatic structures toward three-dimensional, saturated systems. The rigid, three-dimensional nature of the bicyclo[3.1.0]hexane core allows it to project substituents in well-defined spatial orientations, mimicking the vectoral properties of substituted phenyl rings. researchgate.netchemrxiv.org This mimicry is crucial for maintaining or enhancing binding affinity to biological targets.

The use of caged hydrocarbons like bicyclo[3.1.0]hexane derivatives as bioisosteres for aromatic rings has been shown to lead to significant improvements in potency, solubility, and metabolic stability. researchgate.net By replacing a planar phenyl ring with a saturated bicyclic scaffold, medicinal chemists can introduce a higher fraction of sp³-hybridized carbons, a characteristic often associated with improved clinical success rates for drug candidates. This "escape from flatland" is a prominent strategy in modern drug design.

One of the key advantages of using the bicyclo[3.1.0]hexane system is its conformational rigidity. researchgate.net Unlike flexible acyclic or monocyclic systems, the bicyclo[3.1.0]hexane scaffold locks substituents into specific spatial arrangements. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. For instance, in the design of selective H3 receptor ligands, the bicyclo[3.1.0]hexane scaffold was used to create conformationally restricted histamine (B1213489) analogues, resulting in compounds with high selectivity for the H3 receptor over the H4 receptor. mdpi.com

Influence on Metabolic Stability and Pharmacokinetic Properties

A significant driver for employing the bicyclo[3.1.0]hexane scaffold as a bioisosteric replacement is the potential for enhanced metabolic stability and improved pharmacokinetic profiles. Aromatic rings are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites. The saturated nature of the bicyclo[3.1.0]hexane core is generally less prone to such oxidative metabolism.

Research has demonstrated that the incorporation of bicyclo[3.1.0]hexane scaffolds can lead to compounds with favorable pharmacokinetic properties. For example, a study on metabotropic glutamate (B1630785) 2/3 receptor (mGluR) agonists compared the pharmacokinetic properties of two compounds, LY404039, which contains a sulfonylbicyclo[3.1.0]hexane core, and LY354740, a related aminobicyclo[3.1.0]hexane dicarboxylate. Despite having slightly lower in vitro potency, LY404039 exhibited higher plasma exposure and better oral bioavailability. researchgate.net

In another example, a novel class of bicyclo[3.1.0]hexanylpiperazine neuropeptide Y (NPY) Y1 antagonists was developed. The lead compound in this series demonstrated excellent oral bioavailability in rats (% F po = 80) and good brain penetration, highlighting the potential of this scaffold in developing orally active central nervous system agents. nih.gov

The table below presents pharmacokinetic data for selected bicyclo[3.1.0]hexane derivatives from the literature, illustrating their potential for favorable in vivo properties.

CompoundTargetSpeciesOral Bioavailability (%F)Brain Penetration (B/P ratio)
(-)-11be (MGS0039)Group II mGluR AntagonistRatDose-dependent13.2 ng/mL at 10 mg/kg, po
LY404039mGlu2/3 Receptor AgonistRatHigher than LY354740Not Reported
Compound 2 (bicyclo[3.1.0]hexanylpiperazine)NPY Y1 AntagonistRat800.61

Application in Protease Inhibitor Design

The rigid bicyclo[3.1.0]hexane scaffold has been effectively incorporated into the design of protease inhibitors, where precise conformational control is paramount for achieving high potency and selectivity. The constrained nature of this bicyclic system helps to position key pharmacophoric elements in the optimal orientation for binding to the active site of a protease.

A notable application of this scaffold is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.govgoogle.com Researchers have explored the introduction of conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives into the P2 region of 2-cyanopyrrolidine-based DPP-IV inhibitors. nih.gov This structural modification aimed to improve the interaction with the S2 subsite of the enzyme, leading to the discovery of novel and potent inhibitors. The synthesis and structure-activity relationship (SAR) studies of these compounds have been delineated, demonstrating the utility of the bicyclo[3.1.0]hexane core in this class of therapeutic agents. nih.gov

More recently, the 3-azabicyclo[3.1.0]hexane moiety has been utilized in the design of analogs of nirmatrelvir, an inhibitor of the SARS-CoV-2 main protease (Mpro). japsonline.com Computer-aided drug design studies identified that structural modifications at the azabicyclo[3.1.0]hexane fragment could lead to analogs with higher binding affinity for the Mpro enzyme compared to the parent compound. japsonline.com In nirmatrelvir, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a key pharmacophoric element that fits into the S2 pocket of the protease. mdpi.com

The table below summarizes the application of bicyclo[3.1.0]hexane derivatives in the design of protease inhibitors.

Compound ClassTarget ProteaseDesign StrategyKey Findings
3-azabicyclo[3.1.0]hexane-derived 2-cyanopyrrolidinesDipeptidyl Peptidase-IV (DPP-IV)Introduction of a conformationally restricted P2 moiety. nih.govLed to the development of novel and potent DPP-IV inhibitors. nih.gov
Nirmatrelvir AnalogsSARS-CoV-2 Main Protease (Mpro)Modification of the azabicyclo[3.1.0]hexane fragment. japsonline.comIdentified analogs with potentially higher binding affinity than nirmatrelvir. japsonline.com
SaxagliptinDipeptidyl Peptidase-IV (DPP-4)Incorporation of a 2-azabicyclo[3.1.0]hexane derivative of 3-hydroxyadamantylglycine. beilstein-journals.orgA clinically approved DPP-4 inhibitor for type 2 diabetes. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for bicyclo[3.1.0]hexane-3-carbonitrile derivatives, and how do reaction conditions influence stereochemical outcomes?

Stereocontrolled synthesis of this compound derivatives often involves photochemical cyclization and cyclopropanation. For example, photoinduced cyclization of pyridinium cations with nucleophilic addition generates aziridine intermediates, which undergo regioselective ring-opening and cyclopropanation to form the bicyclic core . Cross metathesis and carbene-mediated cyclopropanation can further functionalize the scaffold, with reaction conditions (e.g., temperature, catalysts) critically affecting diastereoselectivity . Protecting group strategies (e.g., ester hydrolysis) are essential for stabilizing intermediates .

Q. How is conformational analysis applied to predict the reactivity of bicyclo[3.1.0]hexane scaffolds in drug development?

Bicyclo[3.1.0]hexane derivatives predominantly adopt boat-like conformations, as confirmed by NMR and IR studies . This conformational preference influences steric interactions and electronic environments, impacting binding affinity in drug targets like dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., saxagliptin) . Computational modeling (e.g., DFT) supplements experimental data to predict reactivity and guide structural modifications .

Q. What thermodynamic parameters are critical for assessing the stability of bicyclo[3.1.0]hexane derivatives?

Key parameters include strain energy, enthalpy of formation (ΔfH°), and heat capacity (Cp). Strain energy, calculated via calorimetry or computational force-field methods, correlates with reactivity trends (e.g., lower strain in bicyclo[3.1.0]hexane vs. bicyclo[1.1.0]butane reduces ene reaction activity) . Experimental values for ΔfH° and Cp are available from NIST thermochemical databases .

Q. What functionalization strategies enable diversification of the bicyclo[3.1.0]hexane core?

Common methods include:

  • Oxidation/Reduction : Ester groups (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) can be oxidized to carboxylic acids or reduced to alcohols .
  • Substitution : Nucleophilic displacement of leaving groups (e.g., bromine in 6-(4-bromophenyl) derivatives) introduces aryl or heteroaryl substituents .
  • Cross Metathesis : Olefinic precursors undergo metathesis to install diverse side chains .

Q. How are analytical techniques like NMR and mass spectrometry utilized to characterize bicyclo[3.1.0]hexane derivatives?

  • NMR : Conformational analysis via 1H^1H- and 13C^{13}C-NMR detects axial/equatorial proton splitting and coupling constants, validated by lanthanide-induced shift studies .
  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH database) confirms molecular weights and fragmentation patterns .

Advanced Research Questions

Q. What methodologies resolve discrepancies in strain energy versus reactivity data for bicyclo[3.1.0]hexane systems?

While bicyclo[3.1.0]hexane exhibits lower strain energy (vs. bicyclo[1.1.0]butane), its reactivity in photoredox-mediated (3+2) annulation is enhanced by electron-deficient cyclopropenes. Mechanistic studies (e.g., kinetic isotope effects, DFT) reconcile these trends by identifying strain-independent pathways, such as radical intermediates in photoredox cycles .

Q. How do photoredox-mediated annulation approaches compare to traditional cyclopropanation in constructing bicyclo[3.1.0]hexane cores?

Photoredox methods enable (3+2) annulation between aminocyclopropanes and cyclopropenes under mild conditions, avoiding high temperatures required for thermal cyclopropanation. This approach improves stereocontrol and functional group tolerance, critical for synthesizing complex analogs like carbocyclic nucleosides .

Q. What strategies optimize diastereoselective functionalization of bicyclo[3.1.0]hexanes?

  • Carbene-Mediated Cyclopropanation : Diazomethane derivatives undergo intramolecular cyclization with >90% diastereoselectivity when electron-donating groups stabilize transition states .
  • Chiral Auxiliaries : Enantiopure precursors (e.g., (1S,3S,5S)-configured saxagliptin intermediates) ensure stereochemical fidelity during functional group interconversion .

Q. How do steric and electronic effects govern regioselectivity in bicyclo[3.1.0]hexane ring-opening reactions?

Regioselectivity in aziridine ring-opening (e.g., to form enones) is dictated by orbital orientation (Bürgi-Dunitz angle) and steric hindrance. Electron-withdrawing groups (e.g., nitriles) direct nucleophiles to less hindered positions, validated by X-ray crystallography .

Q. What role do bicyclo[3.1.0]hexane scaffolds play in designing enzyme inhibitors?

The rigid scaffold mimics transition-state geometries in enzymatic reactions. For example, saxagliptin’s this compound moiety binds DPP-4’s catalytic site, with the nitrile group acting as an electrophilic trap for serine residues. Structure-activity relationship (SAR) studies prioritize substituents that balance lipophilicity and hydrogen-bonding capacity .

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